molecular formula C8H7BF3KO2 B12816295 Potassium trifluoro(4-methoxybenzoyl)borate

Potassium trifluoro(4-methoxybenzoyl)borate

Cat. No.: B12816295
M. Wt: 242.05 g/mol
InChI Key: AVCOEQRLFQZCBU-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methoxybenzoyl)borate (Molecular Formula: C8H7BF3O2) is an organoboron reagent with applications in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds in complex molecule synthesis . The 4-methoxybenzoyl group incorporated into this trifluoroborate salt serves as a useful building block for introducing aromatic ketone functionalities into target molecules. Researchers value potassium trifluoroborates for their enhanced stability compared to boronic acids and their good reactivity under coupling conditions. This product is intended for research and development purposes only and must be handled by qualified laboratory personnel. It is not approved for use in humans, animals, or as a component in consumer products, pharmaceuticals, or diagnostics. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxybenzoyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1

InChI Key

AVCOEQRLFQZCBU-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+]

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties of Potassium Trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate (CAS: 1622923-47-0) represents a specialized class of organoboron reagents known as Potassium Acyltrifluoroborates (KATs) . Unlike traditional aryltrifluoroborates used in Suzuki-Miyaura couplings, KATs contain a discrete acyl-boron bond (


), rendering them stable sources of acyl anions and acyl radicals.

This reagent is pivotal in modern drug discovery for its ability to facilitate chemoselective amide ligations (KAT Ligation) under aqueous conditions without coupling reagents, and for its utility in photoredox catalysis to generate acyl radicals for cross-coupling. The electron-donating methoxy substituent at the para-position enhances the stability of the acyl functionality while modulating the electronics of the resulting amide or ketone products.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
  • IUPAC Name: Potassium trifluoro(4-methoxybenzoyl)boranuide

  • Common Name: 4-Methoxy-KAT; Potassium 4-anisoyltrifluoroborate

  • CAS Number: 1622923-47-0

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 242.04 g/mol [1]

Structural Constitution

The compound consists of a potassium cation balanced by a trifluoro(acyl)borate anion.

  • The Acyl Core: The carbonyl carbon is bonded directly to the boron atom. This

    
     bond is unusual in that it resists rapid hydrolysis and air oxidation, a stability conferred by the trifluoroborate group.
    
  • Electronic Effects: The para-methoxy group (

    
    ) acts as a 
    
    
    
    -donor (resonance donating), which increases the electron density of the aromatic ring. This electronic push stabilizes the acyl radical intermediate generated during photoredox cycles and influences the rate of condensation with hydroxylamines in ligation chemistry.
  • Coordination Sphere: The boron atom is

    
     hybridized (tetrahedral), coordinating to three fluoride atoms and the acyl carbon. This saturation prevents the coordination of Lewis bases, rendering the reagent bench-stable.
    
PropertyDataNote
Physical State White to off-white solidFree-flowing powder
Solubility Water, DMSO, Methanol, AcetoneHigh polarity due to ionic nature
Melting Point >200 °C (Decomposition)Typical for inorganic salts
Stability Air/Moisture StableCan be stored on benchtop for months
Reactivity Class Amphoteric Acyl DonorActs as electrophile (ligation) or radical precursor

Mechanistic Principles

The KAT Ligation (Bode Ligation)

The primary application of this reagent is the rapid, chemoselective formation of amides with


-carbamoyl or 

-acyl hydroxylamines. This reaction proceeds in aqueous media at ambient temperature, making it ideal for bioconjugation and late-stage functionalization.

Mechanism:

  • Condensation: The nucleophilic nitrogen of the hydroxylamine attacks the carbonyl carbon of the KAT.

  • Boron Activation: The boron atom coordinates with the oxygen of the hydroxylamine, facilitating the departure of the leaving group.

  • Rearrangement: A concerted rearrangement expels the

    
     group (which hydrolyzes to boric acid/fluoride) and forms the stable amide bond.
    

KAT_Ligation KAT KAT Reagent (Ar-CO-BF3 K) Tetra Tetrahedral Intermediate KAT->Tetra + HA (Condensation) HA Hydroxylamine (H2N-O-R) HA->Tetra TS Boron-Assisted Rearrangement Tetra->TS B-O Coordination Amide Amide Product (Ar-CO-NH-R) TS->Amide Exothermic Collapse Byprod Byproducts (BF3, ROH) TS->Byprod

Figure 1: Mechanistic pathway of the KAT ligation. The boron atom acts as an internal Lewis acid to activate the leaving group.

Photoredox Radical Generation

Under single-electron transfer (SET) oxidation conditions (using Ir or Ru photocatalysts), the


 bond homolyzes.
  • Process:

    
    
    
  • Utility: The resulting acyl radical can be trapped by electron-deficient olefins (Giese addition) or coupled with other radical species, providing access to unsymmetrical ketones.

Synthesis and Preparation Protocols

Preferred Route: Thioimidate Cross-Coupling

The most robust method for synthesizing Potassium trifluoro(4-methoxybenzoyl)borate avoids handling unstable acyl halides or lithium reagents. It utilizes a Thioimidate KAT Transfer Reagent coupled with 4-methoxyboronic acid .

Reagents:

  • 4-Methoxyboronic acid (1.0 equiv)

  • KAT Transfer Reagent (e.g., S-Methyl-thioimidate derivative) (1.0 equiv)

  • Pd(OAc)2 (5 mol%) / XPhos (10 mol%)

  • K2CO3 (3.0 equiv)[2]

  • Solvent: THF/Water (4:1)

Protocol:

  • Charge: In a glovebox or under Argon, combine 4-methoxyboronic acid, the KAT transfer reagent, Pd(OAc)2, XPhos, and K2CO3 in a reaction vial.

  • Solvate: Add degassed THF and water.

  • React: Stir vigorously at 60 °C for 4–12 hours. The reaction involves the palladium-catalyzed insertion of the thioimidate into the boronic acid, followed by hydrolysis.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.

  • Purification: Evaporate volatiles. Dissolve the residue in a minimum amount of acetone and precipitate by adding diethyl ether. The KAT salt precipitates as a white solid.

  • Filtration: Collect the solid by filtration and dry under high vacuum.

Alternative Route: Copper-Catalyzed Borylation

For labs starting from 4-methoxybenzoic acid :

  • Convert the acid to a mixed anhydride (using pivaloyl chloride).

  • Treat with bis(pinacolato)diboron (

    
    ) in the presence of a Cu(I) catalyst and a phosphine ligand.
    
  • Treat the resulting acyl-boronate with aqueous

    
     to convert the pinacol ester to the trifluoroborate salt.
    

Synthesis_Workflow Start Start: 4-Methoxyboronic Acid Cat Pd(OAc)2 / XPhos K2CO3, 60°C Start->Cat Reagent KAT Transfer Reagent (Thioimidate) Reagent->Cat Inter Intermediate Pd-Complex Cat->Inter Product_Crude Crude KAT Solution Inter->Product_Crude Precip Precipitation (Acetone/Ether) Product_Crude->Precip Final Pure Potassium trifluoro(4-methoxybenzoyl)borate Precip->Final

Figure 2: Modular synthesis of KAT reagents via Palladium-catalyzed cross-coupling.

Applications in Drug Discovery[4][5][6]

Late-Stage Peptide Functionalization

The 4-methoxybenzoyl group is often used as a "tag" or a linker.

  • Protocol: Dissolve the peptide (containing a hydroxylamine residue) and the KAT reagent (1.5 equiv) in aqueous buffer (pH 4–7) or DMSO/H2O mixtures.

  • Outcome: Quantitative conversion to the amide usually occurs within minutes to hours. The reaction is orthogonal to cysteine maleimide coupling and azide-alkyne click chemistry.

Library Synthesis (Fragment-Based Discovery)

Researchers use this reagent to rapidly generate libraries of


-aminoketones  or amides .
  • Workflow: A central scaffold containing a hydroxylamine or an electron-deficient alkene is aliquoted into a 96-well plate. Different KAT reagents (including the 4-methoxy variant) are added.[1][3]

  • Advantage: The byproduct (boric acid/fluoride) is water-soluble and non-toxic in cellular assays, often allowing direct screening of the reaction mixture.

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: Unlike acyl chlorides, this KAT reagent is stable in water at neutral pH for days. Hydrolysis to the carboxylic acid occurs slowly at high pH (>10) or very low pH (<1).

  • Thermal: Stable up to ~200 °C.

  • Storage: Store in a desiccator at room temperature. While stable to air, long-term exposure to high humidity can cause caking.

Safety Precautions
  • Fluoride Content: Upon reaction or metabolic breakdown, the reagent releases fluoride ions (

    
    ). While the quantities in research scales are negligible, standard PPE (gloves, goggles) is mandatory.
    
  • Incompatibility: Avoid strong oxidizers (unless intended for radical generation) and strong Lewis acids which can strip the fluoride ligands.

References

  • Dumas, A. M., Molander, G. A., & Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines. Angewandte Chemie International Edition , 51(23), 5683–5686.

  • Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Synthesis of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylboronic Acids. Journal of the American Chemical Society , 136(15), 5611–5614.

  • Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research , 48(7), 1948–1959.

  • Wu, X., & Bode, J. W. (2021). Synthesis and Reactions of Potassium Acyltrifluoroborates (KATs). Organic Reactions , 106, 1-150.

  • ETH Zurich Research Collection. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs).

Sources

The Hydrolysis of Acyl Trifluoroborates in Aqueous Media: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium acyltrifluoroborates (KATs) have emerged as remarkably versatile and bench-stable acylating agents, enabling rapid amide bond formation and bioconjugation in aqueous environments.[1][2] Their utility in these applications is critically dependent on their controlled reactivity with water. This guide provides an in-depth analysis of the hydrolysis mechanism of acyl trifluoroborates, synthesizing principles from the broader field of organotrifluoroborate chemistry and applying them to this specific, highly functional class of reagents. We will explore the key mechanistic pathways, the influence of reaction parameters, and the experimental methodologies used to elucidate these processes, offering field-proven insights for researchers leveraging KAT chemistry.

Introduction: The Rise of Acyl Trifluoroborates

The development of robust and chemoselective transformations is a cornerstone of modern chemical synthesis, particularly in drug development and materials science. Acylboranes, once considered esoteric and difficult to prepare, have seen a resurgence of interest, largely driven by the development of potassium acyltrifluoroborates (KATs).[3] These compounds are air-stable, crystalline solids that can be readily handled and stored, a significant advantage over many traditional acylating agents.[4]

Their signature reactivity is the rapid and chemoselective ligation with hydroxylamines to form amide bonds, a reaction that proceeds efficiently in aqueous media, often without the need for protecting groups.[2][5] This stability and selective reactivity in water raise a critical question: what is the mechanism of their interaction with the aqueous medium itself, and under what conditions does hydrolysis occur? Understanding this mechanism is paramount for optimizing desired transformations and minimizing undesired decomposition pathways like protodeboronation.

The General Mechanism of Organotrifluoroborate Hydrolysis

The hydrolysis of organotrifluoroborates (R-BF₃K) to their corresponding boronic acids (R-B(OH)₂) is not a simple, single-step process. Extensive studies, primarily in the context of their use in Suzuki-Miyaura cross-coupling reactions, have revealed a complex interplay of pathways influenced by pH, solvent, and the nature of the organic substituent.[6][7] These foundational principles provide the framework for understanding acyl trifluoroborate hydrolysis.

The overall transformation involves the stepwise substitution of fluoride ions with hydroxide or water molecules. The process is driven by the sequestration of the released fluoride ions, which ultimately pushes the equilibrium toward the boronic acid product.[6]

The Dual Pathway Model: Acid vs. Base-Mediated Hydrolysis

Research has established that hydrolysis can proceed through at least two distinct major pathways, often operating concurrently.[6][8][9]

  • Path A: Acid-Catalyzed Hydrolysis: This pathway is initiated by protonation of a fluorine atom, weakening the B-F bond and facilitating its cleavage. This mechanism is paradoxically crucial even under nominally basic conditions, such as those used in Suzuki-Miyaura coupling. This "acid-base paradox" arises from the use of biphasic solvent systems (e.g., THF/water) where the addition of a base like cesium carbonate can cause phase separation, leading to a lower pH in the bulk organic phase where the trifluoroborate resides.[6][7]

  • Path B: Direct Fluoride Dissociation/Base-Accelerated Hydrolysis: This pathway involves the direct dissociation of a fluoride ion (M-F dissociation) or nucleophilic attack by a hydroxide ion on the boron center. This process is, as expected, accelerated by increasing base concentration.[8][9]

A third pathway, active in the aqueous phase for more hydrophilic substrates and also accelerated by base, has also been proposed.[8][9]

// Nodes RBF3 [label="R-BF₃⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBF2OH [label="R-BF₂(OH)⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBF_OH2 [label="R-BF(OH)₂⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RB_OH3 [label="R-B(OH)₃⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout pA [label="Path A\n(Acid-Catalyzed)", shape=plaintext, fontcolor="#EA4335"]; pB [label="Path B\n(Base-Accelerated)", shape=plaintext, fontcolor="#34A853"];

// Edges RBF3 -> RBF2OH [label="+H₂O, -F⁻", color="#5F6368"]; RBF2OH -> RBF_OH2 [label="+H₂O, -F⁻", color="#5F6368"]; RBF_OH2 -> RB_OH3 [label="+H₂O, -F⁻", color="#5F6368"]; RB_OH3 -> RBOH2 [label="+H⁺, -H₂O", color="#5F6368"];

// Pathway annotations {rank=same; pA; RBF3; pB} pA -> RBF3 [style=invis]; pB -> RBF3 [style=invis];

// Annotations using invisible edges edge[style=dashed, arrowhead=none, color="#EA4335"]; pA -> RBF2OH [constraint=false];

edge[style=dashed, arrowhead=none, color="#34A853"]; pB -> RBF2OH [constraint=false]; } } Caption: Generalized pathways for organotrifluoroborate hydrolysis.

The Specific Case of Acyl Trifluoroborates (KATs)

The electronic nature of the acyl group—specifically the electron-withdrawing carbonyl moiety—is expected to significantly influence the hydrolysis mechanism compared to aryl or alkyl trifluoroborates. The carbonyl group inductively withdraws electron density from the boron atom, making it more electrophilic.

This increased electrophilicity has two competing effects:

  • Strengthening of B-F Bonds: The withdrawal of electron density can strengthen the boron-fluorine bonds, making their dissociation more difficult. This would slow down the direct dissociation pathway (Path B).

  • Increased Susceptibility to Nucleophilic Attack: The more electrophilic boron center is more susceptible to attack by nucleophiles like water or hydroxide ions. This would potentially accelerate hydrolysis, particularly under neutral or basic conditions.

The remarkable bench stability of KATs suggests that the strengthening of the B-F bonds is a dominant factor under ambient, neutral pH conditions. Hydrolysis is slow, allowing for their storage and use in aqueous ligation reactions where the reaction with a nucleophilic hydroxylamine partner is kinetically favored and outcompetes the slower background hydrolysis.[10]

However, under conditions that favor nucleophilic attack (e.g., higher pH) or B-F bond cleavage (e.g., acid catalysis, presence of Lewis acids), hydrolysis can be promoted. Indeed, various methods for the preparative conversion of organotrifluoroborates to boronic acids involve reagents like TMSCl, FeCl₃, or silica gel, which act as fluoride abstractors or Lewis acids to facilitate this conversion.[11]

Experimental Protocols for Studying Hydrolysis Kinetics

Elucidating the complex kinetics of hydrolysis requires robust analytical techniques capable of monitoring multiple species in real-time.

Protocol: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the disappearance of the starting trifluoroborate and the appearance of the boronic acid product. ¹⁹F NMR is particularly useful for directly observing the R-BF₃⁻ signal.[7]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the acyl trifluoroborate in a suitable solvent (e.g., THF-d₈). In a separate vial, prepare the aqueous medium (e.g., D₂O with a buffer to control pH, or a solution of base like Cs₂CO₃).

  • Initiation: In a temperature-controlled NMR tube, combine the trifluoroborate solution with the aqueous medium. A vortex mixer can ensure rapid initial mixing.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer, which is pre-shimmed and locked onto the solvent signal. Acquire ¹⁹F (or ¹H/¹¹B) NMR spectra at regular time intervals.

  • Analysis: Integrate the signal corresponding to the trifluoroborate and a suitable internal standard. Plot the concentration of the trifluoroborate versus time to determine the reaction rate and half-life. The appearance of new signals corresponding to fluoride ions or intermediate species can also be monitored.

Protocol: Real-Time Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is exceptionally well-suited for observing the dynamic speciation of ionic intermediates during hydrolysis.[8][9]

Step-by-Step Methodology:

  • System Setup: A reaction vessel (e.g., a Schlenk tube) is maintained at a constant temperature (e.g., 55 °C) with controlled stirring. The reaction mixture is continuously sampled into the ESI-MS instrument using a method like pressurized sample infusion (PSI).[9]

  • Parallel pH Monitoring: A pH electrode is placed in the reaction vessel to record pH changes simultaneously with the MS data acquisition.[8]

  • Reaction Initiation: The reaction is initiated by adding the aqueous base to the solution of the trifluoroborate in an organic solvent (e.g., THF).

  • Data Collection: Mass spectra are recorded in negative ion mode over time. This allows for the direct observation and relative quantification of the starting anion [RCO-BF₃]⁻ and a series of partially hydrolyzed intermediates, such as [RCO-BF₂(OH)]⁻ and [RCO-BF(OH)₂]⁻.

  • Data Correlation: The ion intensity profiles are correlated with the pH curve to identify key events, such as the end of an induction period and the onset of rapid hydrolysis.[8]

// Edges Vessel -> pH_Meter [label="pH Monitoring", color="#34A853"]; Vessel -> ESI_MS [label="Pressurized Sampling", color="#EA4335"];

// Invisible edge for layout pH_Meter -> ESI_MS [style=invis]; } } Caption: Experimental workflow for real-time hydrolysis monitoring.

Data Summary: Factors Influencing Hydrolysis Rates

The rate of hydrolysis is not intrinsic but is dictated by a host of interdependent variables. The following table summarizes these effects, drawing from studies on general organotrifluoroborates which are applicable to acyl derivatives.[6][7][8]

ParameterEffect on Hydrolysis RateMechanistic Rationale
pH Complex; lower pH can accelerate Path A, higher pH accelerates Path BAcid catalysis (Path A) vs. nucleophilic attack by OH⁻ (Path B).[6][8]
Base (e.g., Cs₂CO₃) Can retard Path A but accelerate Path BCauses phase separation, lowering bulk pH (retards A); provides OH⁻ (accelerates B).[6][7]
Stirring Rate Increases rateImproves mass transport between aqueous and organic phases, affecting local pH.[8][9]
Vessel Shape Affects rateInfluences the surface area and efficiency of mixing between phases.[6][8]
Acyl Group Structure Electron-withdrawing groups may slow direct dissociationStrengthens B-F bonds but increases boron electrophilicity.[7]
Water Concentration Higher concentration generally increases rateWater is a reactant and solvent; can also stabilize the trifluoroborate via solvation.[6]

Conclusion and Outlook

The hydrolysis of acyl trifluoroborates is a mechanistically nuanced process governed by the same fundamental principles as other organotrifluoroborates, namely a competition between acid-catalyzed and base-accelerated pathways. The unique electronic nature of the acyl group imparts a high degree of stability under neutral conditions, which is the key to their successful application as "bio-orthogonal" acylating agents in aqueous media.

For drug development professionals and synthetic chemists, this mechanistic understanding is critical. By carefully controlling pH, solvent composition, and mixing, the rate of hydrolysis can be modulated. This allows for either the preservation of the acyl trifluoroborate for ligation reactions or its intentional conversion to a corresponding boronic acid. Future research will likely focus on designing acyl trifluoroborates with tailored hydrolysis profiles, further expanding their utility in complex molecular synthesis and dynamic chemical systems.

References

  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1647-1661. [Link]

  • Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 737-740. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1439-1453. [Link]

  • Gill, C. A., et al. (2017). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 56(32), 9404-9408. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Preparation of Tetrabutylammonium Trifluoro(4-fluorophenyl)borate. Organic Syntheses, 86, 193. [Link]

  • Gill, C. A., et al. (2017). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2020). Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability. ACS Omega, 5(29), 17754-17764. [Link]

  • Časar, Z., et al. (2022). Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety. Chemical Science, 13(10), 2946-2953. [Link]

  • Bode, J. W. Acylboronates for amide-forming bioconjugation. Bode Research Group. [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Bode, J. W., et al. (2022). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

  • Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ResearchGate. [Link]

  • Bode, J. W., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 9(23), 5293-5298. [Link]

  • Bode, J. W., & Dumas, A. M. (2012). Synthesis of Acyltrifluoroborates. Organic Letters, 14(8), 2138-2141. [Link]

Sources

The KAT Ligation: A Reagent-Free Amide Formation Platform for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Potassium AcylTrifluoroborate (KAT) ligation represents a paradigm shift in chemoselective amide bond formation. Developed primarily by the Bode Group, this reaction overcomes the limitations of traditional peptide coupling (which requires activating reagents that can cause epimerization or side reactions) and Native Chemical Ligation (which requires specific cysteine residues).

This guide serves as a technical manual for implementing KAT ligation. It focuses on the reaction between potassium acyltrifluoroborates (KATs) and O-carbamoylhydroxylamines to form native amide bonds.[1] Unlike "click" chemistry that leaves a triazole scar, or NCL that is sequence-dependent, KAT ligation offers a reagent-free, robust, and rapid pathway to amide formation in aqueous media, making it indispensable for protein conjugation, macrocyclization, and DNA-Encoded Library (DEL) synthesis.

Part 1: The Mechanistic Foundation

The "Boron-Bridge" Mechanism

The power of KAT ligation lies in its ability to pre-organize reactants without external coupling agents (like EDC or HATU). The reaction is driven by the thermodynamics of fluoride release and the formation of a stable amide bond.

The Process:

  • Activation: Under acidic conditions (or utilizing internal base catalysis in quinoline-KATs), one fluoride on the boron is displaced by the oxygen of the hydroxylamine.

  • Coordination: This forms a transient boron-bridged intermediate, bringing the acyl group and the amine into close proximity (high effective molarity).

  • Rearrangement: A concerted rearrangement expels the boron moiety (as

    
     or borate species) and forms the amide bond.
    
Visualization: The Reaction Pathway

The following diagram illustrates the transition from reactants to the amide product, highlighting the critical intermediate.

KAT_Mechanism Reactants Reactants (KAT + Hydroxylamine) Intermediate Tetrahedral Boron Complex Reactants->Intermediate  F- displacement (Acid/Proton assisted)   Transition Acyl Transfer (Rearrangement) Intermediate->Transition  Intramolecular Coordination   Products Native Amide + BF3 Byproduct Transition->Products  Irreversible Collapse  

Caption: The KAT ligation pathway. Note the central role of the boron complex (Yellow) which acts as an internal template, rendering the reaction intramolecular.

Part 2: Comparative Analysis (KAT vs. The Field)

To select the right tool, one must understand where KAT sits relative to Native Chemical Ligation (NCL) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Technical Matrix
FeatureKAT Ligation Native Chemical Ligation (NCL) CuAAC (Click)
Bond Formed Native AmideNative Amide (Cys-Xaa)Triazole (Non-native)
Reagents None (Acid promoter optional)Thiol additives (MPAA)Cu(I) Catalyst
Sequence Req. None (Generic Hydroxylamine)N-terminal CysteineAzide + Alkyne
Kinetics (

)
~20

(Acidic)
~0.1 - 1

~10 - 100

Biocompatibility High (Quinoline variants)HighLow (Cu toxicity)
Byproducts Inert Boron saltsThiol exchange productsNone

Expert Insight: Choose KAT when you need to form an amide bond without a cysteine residue, or when working with sterically demanding substrates where NCL fails. It is particularly superior for cyclizing hydrophobic peptides where solubility is an issue, as KAT tolerates organic cosolvents (DMSO/DMF) extremely well.

Part 3: Experimental Protocols

Protocol A: Rapid Synthetic Ligation (Acid-Promoted)

Best for: Peptide macrocyclization, small molecule synthesis, and DNA-Encoded Libraries (DELs).[2][3][4]

Reagents:

  • KAT Component: Potassium acyltrifluoroborate (1.0 equiv).

  • Amine Component: O-carbamoylhydroxylamine (1.0 - 1.2 equiv).

  • Promoter: Oxalic Acid (0.1 M final concentration).

  • Solvent: 1:1 DMSO/Water or tBuOH/Water.

Workflow:

  • Dissolution: Dissolve the KAT monomer and hydroxylamine in the solvent mixture at 10–50 mM concentration.

  • Initiation: Add Oxalic Acid to reach pH < 2. Note: The reaction is incredibly fast at this pH.

  • Incubation: Stir at Room Temperature (RT) for 15–60 minutes.

  • Quenching: Dilute with water or neutralize with weak base if sensitive groups are present.

  • Purification: Direct injection onto HPLC or LC-MS.

Protocol B: Bioconjugation (Physiological pH)

Best for: Protein labeling, live-cell applications. Requirement:[5] Must use 8-quinoline-KATs or similar "Type II" stabilized variants that activate via internal base catalysis.

Workflow:

  • Buffer: PBS or HEPES (pH 7.4).

  • Concentration: Reactants at 10–100 µM (Second-order rate constant >4

    
     ensures efficiency even at dilution).
    
  • Stoichiometry: Use 1.5–5 equiv of the small molecule partner relative to the protein.

  • Time: 1–4 hours at 37°C.

Visualization: The Experimental Workflow

Workflow Prep 1. Preparation Dissolve KAT & HA (1:1 DMSO/H2O) Check 2. Check pH Adjust to <2 (Synthetic) or 7.4 (Quinoline-KAT) Prep->Check React 3. Reaction 15-60 mins (Acid) 1-4 hrs (Neutral) Check->React Monitor 4. Validation 19F NMR or LC-MS React->Monitor

Caption: Step-by-step execution for KAT ligation. pH selection dictates the reaction speed and substrate compatibility.

Part 4: Self-Validating Systems & Troubleshooting

The 19F NMR "Superpower"

The most robust way to validate a KAT ligation is 19F NMR . This method is self-validating because the fluorine signal undergoes a distinct shift or disappearance.

  • Start: Distinct triplet/multiplet for the KAT species (~ -140 to -150 ppm).

  • End: Disappearance of the KAT signal and appearance of free fluoride or

    
     species (~ -150 ppm broad).
    
  • Why it works: You do not need to purify an aliquot. You can run the NMR tube directly on the reaction mixture.

Troubleshooting Guide
ProblemDiagnosisSolution
Slow Reaction pH is too high (for alkyl KATs).Add 0.1M Oxalic Acid.
Precipitation Peptide is hydrophobic.Increase DMSO/DMF ratio (KAT tolerates up to 90% organic solvent).
Hydrolysis KAT is decomposing before ligation.Ensure the hydroxylamine is added before the acid.
Steric Hindrance Tertiary KATs react slowly.Switch to Monofluoroborates or increase temp to 40°C.

Part 5: Strategic Applications in Chemical Biology

DNA-Encoded Libraries (DELs)

KAT ligation is uniquely suited for DEL synthesis because:

  • Reagent-Free: No EDC/NHS or Copper to degrade DNA or cause depurination.

  • Orthogonal: Does not react with DNA bases (A, T, C, G) or the phosphodiester backbone.

  • Amide Diversity: Allows the incorporation of vast diversity using simple amide linkages, which remain the most common bond in drug discovery.

Peptide Macrocyclization

Cyclizing peptides head-to-tail often suffers from dimerization (oligomerization) at high concentrations. Because KAT ligation proceeds through a specific capture-and-rearrange mechanism, it favors intramolecular reaction (cyclization) over intermolecular reaction at moderate dilutions (


 mM), providing higher yields of cyclic peptides compared to standard carboxyl-amine coupling.

References

  • Dumas, A. M., & Bode, J. W. (2012). Synthesis of acyltrifluoroborates. Nature Protocols, 7(10), 1942–1950. [Link]

  • Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide Formation. Journal of the American Chemical Society, 136(15), 5611–5614. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018).[6] One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

  • Gichinga, M. G., et al. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH. Journal of the American Chemical Society, 143(44), 18495–18504. [Link]

Sources

Technical Guide: Potassium Trifluoro(4-methoxybenzoyl)borate as an Acyl Radical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of Potassium trifluoro(4-methoxybenzoyl)borate (a specific Potassium Acyltrifluoroborate, or KAT) as a precursor for acyl radicals.

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate is a shelf-stable, zwitterionic organoboron species belonging to the class of Potassium Acyltrifluoroborates (KATs) . While KATs are primarily renowned for their rapid, chemoselective amide-forming ligations (the KAT Ligation) under aqueous conditions, they possess a latent reactivity as acyl radical precursors under oxidative Single Electron Transfer (SET) conditions.

The inclusion of the 4-methoxy group on the benzoyl ring provides crucial electronic stabilization, increasing the nucleophilicity of the precursor and stabilizing the resulting acyl radical. This guide outlines the mechanistic pathways, synthesis, and protocols for utilizing this reagent in radical-mediated C–C and C–N bond formations.

Mechanistic Foundation

Unlike alkyl trifluoroborates, which are widely accepted alkyl radical precursors, acyl trifluoroborates possess a strong


 bond that resists homolysis under standard conditions. However, under oxidative photoredox  or metal-mediated oxidation , the KAT undergoes a Single Electron Transfer (SET) to generate a transient acyl radical.
Oxidative Radical Generation Pathway

The transformation proceeds via a radical-polar crossover mechanism:

  • Oxidation: The anionic KAT is oxidized by a photocatalyst (PC*) or oxidant to a neutral radical species.

  • Fragmentation: The unstable radical intermediate undergoes homolytic cleavage, releasing

    
     and generating the nucleophilic 4-methoxybenzoyl radical .
    
  • Trapping: The acyl radical is intercepted by a SOMophile (e.g., electron-deficient alkene, heterocycle) or undergoes recombination.

KAT_Mechanism KAT KAT Precursor [Ar-CO-BF3]- K+ RadicalInter Neutral Radical [Ar-CO-BF3]• KAT->RadicalInter - e- Oxidant Oxidant / PC* (SET) Oxidant->RadicalInter BF3 BF3 (Byproduct) RadicalInter->BF3 AcylRadical Acyl Radical Ar-CO• RadicalInter->AcylRadical Fragmentation Product Acylated Product (Minisci/Giese) AcylRadical->Product Trapping (SOMophile)

Figure 1: Oxidative generation of acyl radicals from Potassium Acyltrifluoroborates.

Synthesis of the Precursor

Commercial availability of specific KAT derivatives can be sporadic. The most robust, scalable method for synthesizing Potassium trifluoro(4-methoxybenzoyl)borate is the Copper-Catalyzed Borylation of Mixed Anhydrides , developed by the Bode Group.

Protocol: Synthesis from 4-Methoxybenzoic Acid

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Copper(I) catalyst (e.g., CuCl, 5 mol%) / Ligand (e.g., Xantphos or IPr)

  • Potassium bifluoride (

    
    ) (4.5 equiv)
    

Step-by-Step Workflow:

  • Mixed Anhydride Formation:

    • Dissolve 4-methoxybenzoic acid in anhydrous THF (0.5 M) under

      
      .
      
    • Cool to 0 °C. Add NMM followed by dropwise addition of isobutyl chloroformate.

    • Stir for 30 min at 0 °C. A white precipitate (NMM·HCl) will form.

  • Borylation:

    • In a separate flask, prepare the active Cu-Bpin species by mixing CuCl, Ligand,

      
      , and 
      
      
      
      in THF.
    • Cannulate the mixed anhydride solution (filtered to remove salts if necessary, though often done in situ) into the copper solution.

    • Stir at room temperature for 4–16 hours. Monitor by TLC (disappearance of anhydride).

  • Conversion to KAT:

    • Cool the reaction mixture to 0 °C.

    • Add saturated aqueous

      
       solution (4.5 equiv) slowly (Caution: Exothermic).
      
    • Stir vigorously for 2 hours at room temperature.

  • Isolation:

    • Remove THF under reduced pressure.

    • The KAT usually precipitates or can be extracted into acetone/methanol.

    • Purification: Dissolve crude solid in minimum hot acetone, filter to remove inorganic salts (

      
      ), and precipitate by adding diethyl ether or hexane.
      
    • Yield: Typically 60–80% as a white, free-flowing solid.

Application: Radical Functionalization

The 4-methoxybenzoyl radical generated from this KAT is nucleophilic. It is best suited for Minisci-type alkylation of electron-deficient heterocycles or Giese addition to electron-deficient alkenes.

Protocol: Photoredox Minisci Acylation

This protocol describes the acylation of lepidine (4-methylquinoline) using Potassium trifluoro(4-methoxybenzoyl)borate.

Reaction Setup:

  • Substrate: Lepidine (0.2 mmol)

  • Radical Precursor: Potassium trifluoro(4-methoxybenzoyl)borate (1.5 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Oxidant:

    
     (1.5 equiv) or Selectfluor (if metal-free conditions preferred)
    
  • Solvent: DMSO:H2O (4:1) or MeCN:H2O (degassed)

Workflow:

  • Charge: Add KAT, photocatalyst, and oxidant to a reaction vial equipped with a stir bar.

  • Solvent: Add the solvent mixture and the heterocycle substrate.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Application Data Summary

The following table summarizes typical yields and chemoselectivity observed when using 4-methoxybenzoyl KATs versus other acyl precursors (e.g., aldehydes/TBHP).

ParameterKAT Precursor (Radical)Aldehyde (TBHP/Oxidative)Note
Yield (Minisci) 65–85%40–60%KATs avoid over-oxidation byproducts common with TBHP.
Functional Group Tolerance HighModerateKATs tolerate free amines and alcohols better than acyl chlorides.
Reaction pH Neutral/Mildly AcidicAcidic/BasicKAT activation is pH independent in photoredox.
Stability Solid, Shelf-stableLiquid, Auto-oxidizesKATs can be stored on the bench for months.

Troubleshooting & Optimization

  • Solubility: KATs are salts.[1] If solubility in pure organic solvents (DCM, Toluene) is poor, use biphasic systems (DCM/Water) or polar solvents (DMSO, DMF, MeOH).

  • Protodeboronation: In the presence of strong acids or Lewis acids without radical initiation, the C–B bond may hydrolyze to the aldehyde. Ensure the radical oxidation rate (

    
    ) is faster than the hydrolysis rate.
    
  • Radical Trapping: If the yield is low, the acyl radical may be decarbonylating (losing CO) to form an aryl radical. The 4-methoxy group helps stabilize the acyl radical, significantly reducing the rate of decarbonylation compared to unsubstituted benzoyl radicals.

References

  • Synthesis of KATs from Mixed Anhydrides

    • Conversion of Carboxylic Acids to Potassium Acyltrifluoroborates (KATs) by Cu-Catalyzed Borylation of Mixed Anhydrides.[2][3]

    • Source:

  • One-Step Synthesis from Organocuprates

    • One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs)
    • Source: [4]

  • General KAT Reactivity & Ligation (Bode Group)

    • Synthesis and Reactions of Potassium Acyltrifluoroborates (K
    • Source:

  • Radical-Polar Crossover with KATs

    • Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums.
    • Source: [5]

Sources

Methodological & Application

Application Note: Photoredox & Catalytic Cross-Coupling of 4-Methoxybenzoyl Trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the reaction conditions of 4-methoxybenzoyl trifluoroborate (a Potassium Acyltrifluoroborate, or KAT).

Executive Summary: 4-Methoxybenzoyl trifluoroborate is a potassium acyltrifluoroborate (KAT).[1] Unlike alkyl trifluoroborates, KATs are typically employed as stable acyl anion equivalents in Pd-catalyzed cross-couplings (Suzuki-Miyaura type) or chemoselective ligations (KAHA ligation).

However, recent advancements have enabled the use of KATs in Photoredox Catalysis to generate acyl radicals for radical-radical couplings or cascade reactions.[2]

This guide covers:

  • Photoredox Radical Cascade/Coupling: The emerging method for utilizing KATs as acyl radical precursors.

  • Pd-Catalyzed Cross-Coupling: The industry-standard method for cross-coupling KATs with aryl chlorides (included for comparative utility).

  • Correction Protocol: A specific note on 4-methoxybenzyl trifluoroborate (often confused with benzoyl), which is a standard substrate for Ni/Photoredox dual catalysis.

Introduction & Mechanistic Principles[2][3][4][5]

4-Methoxybenzoyl trifluoroborate (Ph-CO-BF3K) is a robust, solid reagent that serves as a source of the 4-methoxybenzoyl radical or anion. In photoredox regimes, the primary challenge is the high oxidation potential required to generate the acyl radical (


) via Single Electron Transfer (SET).
Mechanistic Pathways[3][4]
  • Pathway A (Photoredox): Oxidative quenching of the photocatalyst (PC*) by an oxidant (or the KAT itself if activated) generates an acyl radical. This radical is nucleophilic and rapidly adds to electron-deficient alkenes (Giese addition) or undergoes radical-radical coupling.

  • Pathway B (Pd-Catalysis): Transmetalation of the KAT to a Pd(II) center, followed by reductive elimination. This is the standard "Cross-Coupling" route.

Mechanism KAT 4-Methoxybenzoyl Trifluoroborate (KAT) Radical Acyl Radical (Ar-CO•) KAT->Radical SET Oxidation (-BF3, -K+) Ox Oxidant / PC* Ox->KAT hv / PC Trap Radical Trap (Alkene/Azolium) Radical->Trap Addition/Coupling Product Coupled Product Trap->Product Finalization

Figure 1: General mechanistic flow for the photoredox activation of Potassium Acyltrifluoroborates (KATs).

Protocol A: Photoredox Radical-Radical Coupling

Target Application: Synthesis of unsymmetrical ketones or acylated heterocycles via radical mechanisms.

While direct Ni/Photoredox cross-coupling of Acyl -BF3s with Aryl Halides is rare (unlike Alkyl-BF3s), KATs can undergo radical-radical coupling with persistent radicals (e.g., acyl azoliums) or radical addition (Smiles rearrangement).

Reagents & Setup
ComponentReagentRole
Substrate 4-Methoxybenzoyl trifluoroborate (1.0 equiv)Acyl Radical Precursor
Coupling Partner Acyl Azolium / Electron-Deficient AlkeneRadical Acceptor
Photocatalyst 4CzIPN (2-5 mol%) or Ir[dF(CF3)ppy]2(dtbbpy)PF6SET Catalyst
Oxidant Persulfate (if Giese) or Redox-Neutral (if Azolium)Electron Acceptor
Solvent DMSO or MeCN:H2O (4:1)Medium (KATs require polarity)
Light Source Blue LEDs (450-470 nm)Excitation
Step-by-Step Procedure
  • Preparation: In a specific glovebox or under N2 flow, charge a reaction vial with 4-methoxybenzoyl trifluoroborate (0.5 mmol), Photocatalyst (0.01 mmol), and the Coupling Partner (0.5-1.0 mmol).

  • Solvation: Add degassed DMSO (5 mL). If solubility is poor, add water (0.5 mL) to dissolve the inorganic KAT salt.

  • Irradiation: Seal the vial with a septum. Irradiate with Blue LEDs (approx. 40W intensity) while stirring vigorously. A fan should be used to maintain temperature at 25-30 °C.

  • Monitoring: Monitor by LC-MS for the disappearance of the KAT mass (often observed as the hydrolyzed boronic acid peak if not careful, but monitoring product formation is better). Reaction time is typically 12-24 hours.

  • Workup: Dilute with EtOAc and wash with brine. The KAT salts are water-soluble; the organic product will remain in the organic layer.

Protocol B: Pd-Catalyzed Cross-Coupling (The Standard)

Target Application: Synthesis of unsymmetrical ketones via coupling with Aryl Chlorides.

Note: If your goal is a standard "Cross-Coupling" to make a ketone (e.g., 4-methoxybenzophenone derivative), this Pd-catalyzed method is the industry standard for KATs, offering higher reliability than current photoredox methods for this specific bond construction.

Reagents & Setup
ComponentReagent
Substrate 4-Methoxybenzoyl trifluoroborate (1.0 equiv)
Electrophile Aryl Chloride (e.g., 4-Chloroanisole) (1.0 equiv)
Catalyst Pd(OAc)2 (2 mol%)
Ligand XPhos or RuPhos (4 mol%)
Base K2CO3 (3.0 equiv)
Solvent CPME (Cyclopentyl methyl ether) / H2O (10:1)
Temp 80 °C (Thermal, not Photoredox)
Procedure
  • Combine KAT, Aryl Chloride, Pd(OAc)2, Ligand, and Base in a vial.

  • Add CPME/H2O.

  • Heat to 80 °C for 16 hours.

  • Validation: This reaction proceeds via a Suzuki-type mechanism but retains the carbonyl group (CO retention).

Protocol C: Troubleshooting & "The Reverse Reaction"

Critical Distinction: Benzoyl (KAT) vs. Benzyl (Alkyl BF3)

Researchers often confuse 4-methoxybenzoyl trifluoroborate (KAT) with 4-methoxybenzyl trifluoroborate (Alkyl BF3).

  • If you have 4-Methoxybenzyl trifluoroborate (Ar-CH2-BF3K): This is a classic Molander photoredox substrate.

    • Reaction: Ni/Photoredox Cross-Coupling with Aryl Bromides.

    • Catalysts: NiCl2(dme) / dtbbpy + Ir(ppy)3.

    • Product: Diarylmethane (Ar-CH2-Ar').

  • If you want to MAKE a ketone using Photoredox:

    • Use the Reverse Strategy : Couple 4-Methoxybenzoyl Chloride with an Alkyl Trifluoroborate .

    • Reference: Org. Lett.2016 , 18, 732. (Molander Group).[3]

    • Conditions: Ir[dF(CF3)ppy]2(bpy)PF6 (1 mol%), NiCl2(dme) (2-5 mol%), dtbbpy, Et2O/THF.

Comparison Table
FeatureProtocol A (KAT Radical)Protocol B (Pd-Standard)Protocol C (Reverse/Benzyl)
Substrate 4-Methoxybenzoyl BF3K 4-Methoxybenzoyl BF3K Acyl Chloride + Alkyl BF3
Mechanism Radical (SET)2e- TransmetalationRadical/Ni Dual Cycle
Key Catalyst Organic PC / IrPd(OAc)2 / XPhosNi / Ir
Product Radical Adduct (Giese/Smiles)Unsymmetrical KetoneUnsymmetrical Ketone
Light Blue LED Heat (80°C)Blue LED

References

  • Photoredox Cross-Coupling of Acyl Chlorides with Alkyltrifluoroborates (The Reverse Reaction): Amani, J.; Sodagar, E.; Molander, G. A. Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. Org.[2][4] Lett.2016 , 18, 732–735. [Link]

  • Synthesis and Applications of KATs (General Review): Bode, J. W. et al. Synthesis and reactions of potassium acyltrifluoroborates (KATs). Angew. Chem. Int. Ed.2012 , 51, 5683. [Link]

  • Pd-Catalyzed Cross-Coupling of KATs (Standard Ketone Synthesis): Molander, G. A. et al. Palladium-Catalyzed Cross-Coupling of Potassium Acyltrifluoroborates with Aryl Chlorides. J. Am. Chem. Soc.[5]2010 , 132, 17108. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of Aryl Ketones Using Potassium Trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide to the synthesis of ketones via the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium trifluoro(4-methoxybenzoyl)borate with aryl halides. Potassium acyltrifluoroborates (KATs) are bench-stable, crystalline solids that serve as effective acyl anion surrogates, offering significant advantages in handling and safety over traditional organometallic reagents.[1][2] This document details the underlying reaction mechanism, provides a step-by-step protocol for a representative synthesis, and discusses key experimental considerations for researchers in organic synthesis and drug development.

Introduction: The Utility of Potassium Acyltrifluoroborates (KATs)

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a preeminent method for achieving this transformation.[3][4] While traditionally used to form biaryl or vinyl-aryl structures, its application in acylation reactions to produce ketones has become increasingly important.[5][6]

Potassium acyltrifluoroborates (KATs) have emerged as a highly valuable class of reagents for these acylative couplings.[1][2] Unlike many sensitive organometallic reagents or unstable acyl chlorides, KATs like potassium trifluoro(4-methoxybenzoyl)borate are typically free-flowing, air- and water-tolerant solids.[2] This stability simplifies storage, handling, and reaction setup, making them ideal for a wide range of applications, from small-scale discovery chemistry to larger-scale process development.

This guide focuses on the use of potassium trifluoro(4-methoxybenzoyl)borate as a robust building block for the regioselective synthesis of diaryl ketones, which are prevalent motifs in pharmaceuticals and functional materials.

Mechanistic Rationale: The Suzuki-Miyaura Acylative Coupling Cycle

The conversion of potassium trifluoro(4-methoxybenzoyl)borate and an aryl halide into a ketone proceeds through a well-established catalytic cycle involving a palladium complex.[3][4][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond (C-X) of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[3][4]

  • Transmetalation: This is the key step where the acyl group is transferred to the palladium center. The potassium acyltrifluoroborate is activated by a base (e.g., a carbonate), which facilitates the exchange of the halide ligand on the Pd(II) complex for the acyl group from the boron center. The precise mechanism of transfer can vary, but it results in a diorganopalladium(II) intermediate.[3][7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable. It undergoes reductive elimination, where the two organic fragments (the aryl group and the acyl group) are joined together, forming the desired ketone product (Ar¹-CO-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

Suzuki_Miyaura_Acylation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar¹)X Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate L₂Pd(II)(Ar¹)(COAr²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-CO-Ar² (Ketone Product) Trans->Product Boron_Waste [BF₃(Base)]⁻ Trans->Boron_Waste KX KX Trans->KX ArX Ar¹-X (Aryl Halide) ArX->OxAdd KAT [F₃B-CO-Ar²]⁻ K⁺ (Acyltrifluoroborate) KAT->Trans Base Base Base->Trans

Figure 1: Catalytic Cycle for Suzuki-Miyaura Acylation.

Experimental Application Protocol

This section provides a detailed protocol for a representative reaction: the synthesis of (4-methoxyphenyl)(p-tolyl)methanone via the coupling of potassium trifluoro(4-methoxybenzoyl)borate and 4-bromotoluene.

Reaction Scheme:

(Self-correction: An actual image cannot be generated, but a textual representation is clear for a scientific audience.)

(4-MeO-C₆H₄)COBF₃K + 4-Me-C₆H₄Br ---(Pd Catalyst, Base)--> (4-MeO-C₆H₄)CO(C₆H₄-4-Me)

Materials and Reagents

The success of the reaction depends on the quality of the reagents and the exclusion of oxygen. Use of an inert atmosphere (Nitrogen or Argon) is highly recommended.

ReagentFormulaMW ( g/mol )Amount (mg)Amount (mmol)Equivalents
Potassium trifluoro(4-methoxybenzoyl)borateC₈H₇BF₃KO₂242.05290.51.21.2
4-BromotolueneC₇H₇Br171.04171.01.01.0
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.5634.70.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21414.63.03.0
1,4-DioxaneC₄H₈O₂88.11-8 mL-
Water (degassed)H₂O18.02-2 mL-
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Allow the flask to cool to room temperature.

  • Reagent Addition: To the flask, add potassium trifluoro(4-methoxybenzoyl)borate (290.5 mg, 1.2 mmol) and potassium carbonate (414.6 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes.

  • Solvent and Substrate Addition: Through the septum, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Begin stirring the suspension. Add 4-bromotoluene (171.0 mg, 1.0 mmol) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask. Note: If the catalyst is added to the dry solids, ensure the flask is briefly purged with inert gas again before solvent addition.

  • Reaction Execution: Attach a condenser to the flask, ensuring a continuous flow of inert gas through the top. Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-methoxyphenyl)(p-tolyl)methanone.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization

  • Choice of Catalyst: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligand systems can offer improved yields or milder conditions. For example, catalysts like Pd(dppf)Cl₂ are commonly used for Suzuki couplings involving organotrifluoroborates.[8][9][10]

  • Base Selection: The base is crucial for activating the trifluoroborate salt for transmetalation.[3] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[11]

  • Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings with trifluoroborate salts.[10][11] Solvent systems like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O can be screened for optimal results.[10][12] Degassing the solvents is important to prevent oxidation of the Pd(0) catalyst.

  • Substrate Scope: This protocol is generally applicable to a wide range of aryl and heteroaryl halides.[8][9] Electron-rich and electron-deficient halides can be used, although reaction rates and yields may vary. Sterically hindered substrates may require more forcing conditions or specialized catalyst systems.[13]

Conclusion

The use of potassium trifluoro(4-methoxybenzoyl)borate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a reliable, safe, and highly effective method for the synthesis of diaryl ketones. The operational simplicity and stability of the acyltrifluoroborate reagent make this protocol a valuable tool for chemists in academic and industrial research, facilitating the construction of complex molecules for drug discovery and materials science.

References

  • Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Aggarwal, V. K., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]

  • Molander, G. A. (2025). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Ghorai, P., et al. (2019). Catalytic Hydroboration of Aldehydes, Ketones, and Alkenes Using Potassium Carbonate: A Small Key to Big Transformation. ACS Publications. [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein Journal of Organic Chemistry. [Link]

  • Shrestha, R., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

General procedure for KAT ligation with hydroxylamines

Application Note: -Ketoacid-Hydroxylamine (KAT/KAHA) Ligation Strategies

Executive Summary

The reaction between

12

This guide distinguishes and details the two primary modalities of this chemistry, determined by the structure of the hydroxylamine reactant:

  • KAHA Ligation (Amide-Forming): Utilizes cyclic hydroxylamines (e.g., 5-oxaproline) to form native or pseudo-native peptide bonds.[3] This is the gold standard for protein chemical synthesis (an alternative to Native Chemical Ligation).

  • Keto-Oxime Ligation (Conjugation): Utilizes linear

    
    -substituted hydroxylamines to form stable oxime linkages. This is the preferred method for site-specific labeling  (PEGylation, fluorophore attachment).
    

Mechanistic Principles

The chemoselectivity of this reaction is driven by the enhanced electrophilicity of the

Pathway Bifurcation

The fate of the reaction intermediate—and the final linkage—depends entirely on the hydroxylamine structure.

KAT_MechanismReactantsα-Ketoacid + HydroxylamineInterHemiaminal IntermediateReactants->InterCyclicCyclic Hydroxylamine(e.g., 5-oxaproline)Inter->CyclicIf Reagent isLinearLinear Hydroxylamine(R-O-NH2)Inter->LinearIf Reagent isDecarbDecarboxylation (-CO2)Cyclic->DecarbAmideAmide Bond(KAHA Ligation)Decarb->AmideDehydDehydration (-H2O)Linear->DehydOximeKeto-Oxime Linkage(Bioconjugation)Dehyd->Oxime

Figure 1: Mechanistic divergence of

Protocol A: KAHA Ligation for Protein Synthesis

Application: Ligating two unprotected peptide segments to synthesize full-length proteins.[3][4][5] Key Feature: Forms a depsipeptide intermediate that rearranges to an amide (homoserine residue) at the ligation site.[2]

Reagent Preparation
  • Segment A (C-Terminus): Peptide-

    
    -ketoacid.[1][2][3][4][5][6][7] Prepared via Fmoc-SPPS using cyanosulfurylide linkers or enzymatic transamination.
    
  • Segment B (N-Terminus): (S)-5-oxaproline (Opr) peptide.[4][5] The Opr residue serves as the cyclic hydroxylamine.

Reaction Conditions

KAHA ligation performs best in acidic organic-aqueous mixtures which solubilize hydrophobic segments and catalyze the reaction.

ParameterRecommended ConditionNotes
Solvent System DMSO/H₂O (9:1) or NMP/H₂O (9:1)High organic content prevents aggregation.
Acid Catalyst 0.1 M Oxalic AcidMaintains pH ~1.0–2.0.
Concentration 2–5 mM (each segment)Higher concentrations accelerate kinetics.
Temperature 60°CRequired to drive decarboxylation efficiently.
Time 4–12 HoursMonitor via HPLC.
Step-by-Step Workflow
  • Dissolution: Dissolve the C-terminal

    
    -ketoacid peptide and N-terminal Opr-peptide in the Solvent System  (e.g., DMSO with 0.1 M oxalic acid) at equimolar ratios (1:1).
    
    • Expert Tip: If one segment is precious, use the other in 1.5x excess.

  • Incubation: Seal the reaction vessel (glass vial or Eppendorf) and incubate at 60°C .

    • Note: No inert atmosphere (Ar/N₂) is strictly required, but it prevents oxidation of Met/Cys residues if present.

  • Monitoring: Analyze 2 µL aliquots via analytical RP-HPLC or LC-MS. Look for the disappearance of the characteristic

    
    -ketoacid peak and the emergence of the ligated product (Mass = Sum of fragments - CO₂ - H₂O).
    
  • Purification: Dilute the reaction mixture 10-fold with water/0.1% TFA. Purify directly via preparative RP-HPLC.

Protocol B: Keto-Oxime Ligation for Bioconjugation

Application: Attaching PEG, drugs, or fluorophores to a protein. Key Feature: The resulting keto-oxime is significantly more stable against hydrolysis than aldehyde-derived aldoximes.

Reagent Preparation
  • Protein: Must contain an

    
    -ketoacid handle (e.g., N-terminal transamination via Pyridoxal-5'-phosphate or enzymatic installation).
    
  • Label: Hydroxylamine-functionalized payload (e.g., PEG-O-NH₂).

Reaction Conditions

Unlike KAHA, this occurs at milder temperatures to preserve protein folding, but still requires acidic pH.

ParameterRecommended ConditionNotes
Buffer 100 mM Sodium Acetate or CitratepH 4.0 – 4.5 is critical.
Catalyst 10–100 mM Aniline (Optional)Accelerates rate by forming a Schiff base intermediate.
Stoichiometry 1:10 to 1:50 (Protein:Label)Excess label drives reaction to completion.
Temperature 25°C or 37°CRoom temp is usually sufficient.
Time 4–24 HoursSlower than KAHA due to lower temp.
Step-by-Step Workflow
  • Buffer Exchange: Exchange the protein into 100 mM NaOAc buffer (pH 4.5) using a spin column or dialysis. Avoid amine buffers (Tris) as they can compete or alter pH.

  • Reaction Setup:

    • Add protein to a final concentration of 50–100 µM.

    • Add Hydroxylamine-Label (dissolved in water or DMSO) to 10–50 equivalents.

    • (Optional) Add Aniline to 100 mM.

  • Incubation: Incubate at 25°C with gentle agitation.

  • Quenching & Cleanup:

    • No chemical quench is usually needed.

    • Remove excess small-molecule hydroxylamine via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

    • Stability Note: Once formed, the oxime is stable at physiological pH (7.4).

Experimental Logic & Troubleshooting

The success of KAT ligations relies on controlling the protonation state of the hydroxylamine.

Workflow_LogicStartStart LigationCheck_pHCheck pH(Target: 4.0 - 5.0)Start->Check_pHReactionReaction ProgressCheck_pH->ReactionDecisionIs Conversion < 50%?Reaction->DecisionFix_pHAdjust pH(pKa of R-O-NH2 is ~4.5)Decision->Fix_pHYes (Check pH)Add_CatAdd 100mM Aniline(Nucleophilic Catalysis)Decision->Add_CatYes (pH is OK)TempIncrease Temp(If protein stable)Decision->TempYes (Cat failed)SuccessPurification(HPLC/SEC)Decision->SuccessNo (Complete)Fix_pH->ReactionAdd_Cat->ReactionTemp->Reaction

Figure 2: Troubleshooting logic flow. Low conversion is typically a function of pH mismatch relative to the hydroxylamine pKa.

Critical Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation Isoelectric point (pI) clash with pH 4.5Add 0.1% SDS or use KAHA conditions (DMSO) if protein is denaturable.
No Reaction pH too high (>6.0)The hydroxylamine is unprotonated but the ketone is not activated. Lower pH to 4.5.
Hydrolysis pH too low (<3.0) for too longOximes can hydrolyze in strong acid. Neutralize to pH 7.0 immediately after reaction.
Side Reactions Oxidation of Met/TrpDegas buffers; add 1 mM TCEP or Methionine as a scavenger.

References

  • Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids.[3][8] Angewandte Chemie International Edition. Link

  • Harmand, T. J., Murar, C. E., & Bode, J. W. (2016). Protein chemical synthesis by α-ketoacid–hydroxylamine ligation.[4][5] Nature Protocols. Link

  • Pusterla, I., & Bode, J. W. (2012). The Mechanism of the α-Ketoacid–Hydroxylamine Amide-Forming Ligation.[3] Angewandte Chemie. Link

  • Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Preparation of Modified Proteins. Methods in Molecular Biology. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

Application Note: Optimizing Solvent Systems for Acyl Trifluoroborate (KAT) Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in organoboron chemistry and bioconjugation.

Abstract

Potassium Acyltrifluoroborates (KATs) have emerged as a transformative class of reagents for chemoselective amide bond formation (KAT Ligation) and palladium-catalyzed cross-couplings. Unlike unstable acyl boronic acids, KATs are air-stable solids; however, their reactivity is strictly governed by the solvent environment. This guide delineates the mechanistic role of solvents in modulating the hydrolysis equilibrium , speciation , and reaction kinetics of KATs. We provide optimized protocols for both bio-orthogonal ligation and metal-mediated cross-coupling, addressing the critical balance between solubility and hydrolytic stability.

Mechanistic Insight: The Solvent-Speciation Paradox

The utility of KATs relies on a "masked" reactivity. In the solid state, the trifluoroborate salt is inert. In solution, the solvent system dictates the pathway between productive coupling and non-productive decomposition.

The Hydrolytic Equilibrium

For Suzuki-Miyaura type couplings, KATs often function via a "Slow Release" mechanism where the active species is the transient acyl/alkyl boronic acid or a hydroxy-fluoroborate intermediate.

  • Aqueous/Protic Media: Promotes B–F bond hydrolysis. Essential for transmetalation in Pd-catalyzed reactions but can lead to protodeboronation if uncontrolled.

  • Aprotic/Organic Media: Stabilizes the B–F bond, inhibiting reaction unless a Lewis acid or specific activator is present.

The Ligation Mechanism (Bode Ligation)

For amide formation with hydroxylamines, the mechanism involves the formation of a zwitterionic intermediate.

  • Role of Water: Water is not merely a solvent but often a proton shuttle. However, pure aqueous systems limit the solubility of complex organic KATs.

  • Role of Acid: Acidic buffers (pH < 4) accelerate the ligation by activating the hydroxylamine and stabilizing the reactive intermediate.

Diagram 1: Solvent-Dependent Reactivity Pathways

The following Graphviz diagram illustrates the divergence in KAT reactivity based on solvent conditions.

KAT_Pathways cluster_legend Solvent Influence KAT Potassium Acyltrifluoroborate (Inert Precursor) Intermed Hydroxy-Fluoroborate Species [R-BF(OH)3]- KAT->Intermed Hydrolysis (H2O/Alcohol) Ligation Amide Product (via Hydroxylamine) KAT->Ligation R-NH-OH Acidic Buffer/Organic Mix Coupling Cross-Coupling Product (via Pd Catalysis) Intermed->Coupling Pd(0)/Base Slow Release Decomp Protodeboronation (Side Product) Intermed->Decomp High pH or Extended Time Info Protic solvents drive Hydrolysis. Acidic/Organic mixes drive Ligation.

Caption: Mechanistic divergence of KATs. Protic solvents initiate hydrolysis necessary for cross-coupling, while acidic aqueous/organic mixtures favor direct amide ligation.

Solvent System Optimization Matrix

The following table summarizes the recommended solvent systems based on the specific KAT transformation.

Reaction TypePrimary Solvent SystemAdditives/BufferKey Mechanism
KAT Ligation (Amide Formation) DMSO / H₂O (1:1) or MeCN / H₂O 0.1 M Oxalic Acid or HCl (pH < 2)Protonation of hydroxylamine; solubilization of hydrophobic segments.
Suzuki-Miyaura Coupling Toluene / H₂O (10:1) or CPME / H₂O K₂CO₃ or Cs₂CO₃"Slow Release" of boronic acid; phase transfer catalysis.
Photoredox Cross-Coupling MeCN (Anhydrous) or DMF TFA (Trifluoroacetic acid)Radical generation via oxidative quenching; acid prevents side reactions.
KAT Synthesis (from Boronic Acids) DME / H₂O KHF₂ (during workup)Stabilization of the trifluoroborate salt during formation.

Detailed Protocols

Protocol A: Chemoselective Amide Ligation (The Bode Ligation)

Application: Conjugation of KAT-functionalized small molecules to peptides or PEG chains. Challenge: Balancing the solubility of hydrophobic KATs with the requirement for an aqueous, acidic environment.

Reagents:

  • Potassium Acyltrifluoroborate (KAT) derivative (1.0 equiv)

  • O-carbamoyl or N-alkyl hydroxylamine (1.0 - 1.2 equiv)

  • Solvent: DMSO and 0.1 M Aqueous Oxalic Acid (1:1 v/v). Note: For highly hydrophobic substrates, increase DMSO ratio to 4:1.

Step-by-Step Methodology:

  • Preparation: Dissolve the KAT derivative in DMSO to a concentration of 20–50 mM.

  • Acidification: Dissolve the hydroxylamine partner in 0.1 M aqueous oxalic acid (or 1 M HCl for faster kinetics, though less functional group tolerant).

  • Initiation: Add the aqueous hydroxylamine solution to the DMSO-KAT solution. The final concentration of reactants should be ~10–20 mM.

  • Incubation: Stir at room temperature (23 °C).

    • Monitoring: Reaction progress is typically monitored by LC-MS. The formation of the amide is often accompanied by the release of BF₃ and fluoride salts.

  • Workup:

    • For small molecules: Dilute with water and extract with EtOAc.

    • For peptides/proteins: Direct purification via HPLC (the acidic reaction medium is compatible with standard HPLC mobile phases).

Why this works: The DMSO solubilizes the organic KAT, while the acidic aqueous component catalyzes the formation of the tetrahedral intermediate and drives the elimination of the boron species.

Protocol B: Suzuki-Miyaura Cross-Coupling of KATs

Application: Coupling of KAT-homoenolates or functionalized KATs with aryl chlorides/bromides. Challenge: Preventing rapid hydrolysis of the KAT before the transmetalation step.

Reagents:

  • KAT Substrate (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) / RuPhos (5-10 mol%) or PdCl₂(dppf).

  • Base: K₂CO₃ (3.0 equiv).[1]

  • Solvent: Toluene / Water (10:1 v/v).

Step-by-Step Methodology:

  • Degassing: Sparge the Toluene and Water separately with Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes oxidative homocoupling.

  • Assembly: In a reaction vial, combine the KAT, Aryl Halide, Pd catalyst, ligand, and Base.

  • Solvent Addition: Add the Toluene/Water mixture (10:1). The biphasic nature is critical.

  • Reaction: Seal the vial and heat to 80–95 °C.

    • Mechanism:[2][3][4][5][6][7] The KAT resides in the aqueous/interface layer, slowly hydrolyzing to the active boronic acid species which then enters the organic phase to undergo transmetalation.

  • Workup: Cool to RT, dilute with EtOAc, wash with water, and dry over MgSO₄.

Diagram 2: Solvent Screening Workflow

Use this logic flow to select the optimal solvent for a new KAT substrate.

Solvent_Screening Start Start: Select Reaction Type Type Ligation or Cross-Coupling? Start->Type Ligation Amide Ligation Type->Ligation Amide Bond Coupling Pd Cross-Coupling Type->Coupling C-C Bond Solubility Is KAT Hydrophobic? Ligation->Solubility Aq_Soluble Water/Buffer (pH 1-4) Solubility->Aq_Soluble No Hydrophobic DMSO/Water or NMP/Water (1:1) Solubility->Hydrophobic Yes Base_Sens Base Sensitive? Coupling->Base_Sens Standard Toluene/H2O (10:1) (Standard) Base_Sens->Standard No Alcohol iPrOH/H2O (For polar substrates) Base_Sens->Alcohol Yes/Polar

Caption: Decision matrix for solvent selection based on reaction type and substrate solubility.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Ligation) pH too high (> 4).Add 0.1 M Oxalic acid or switch to HCl. Ensure pH < 2.
Precipitation (Ligation) "Oiling out" of KAT.Increase organic co-solvent (DMSO/DMF) ratio to 1:1 or 2:1.
Protodeboronation (Coupling) Hydrolysis too fast.Reduce water content (e.g., Toluene/H2O 20:1) or lower temperature.
No Reaction (Coupling) Hydrolysis too slow.Switch to a more protic solvent system (e.g., iPrOH/H2O) to accelerate B-F cleavage.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[4][7][8] Journal of Organic Chemistry.[7] Link

  • Dumas, A. M., Molander, G. A., & Bode, J. W. (2012).[9] Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.[9] Angewandte Chemie International Edition.[9][10] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[11] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[11] Link[11]

  • Molander, G. A., & Petrillo, D. E. (2008).[12] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[12][13] Organic Letters.[9] Link

  • Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide-Formation. Journal of the American Chemical Society.[11] Link

  • Zhang, L., & Liu, C. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.[2][3] Chemical Science.[2] Link

Sources

Application Note: Chemoselective Amide Ligation using Potassium Trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific use of Potassium Trifluoro(4-methoxybenzoyl)borate —a specific class of Potassium Acyltrifluoroborate (KAT)—for chemoselective bioconjugation.

Unlike standard amine-reactive chemistries (e.g., NHS esters) which are prone to hydrolysis, or click chemistries that form triazoles, this reagent facilitates the KAT Ligation : a reaction that forms a native, stable amide bond under aqueous conditions without external coupling reagents.

Technology Overview & Scientific Rationale

Potassium trifluoro(4-methoxybenzoyl)borate is a shelf-stable, water-soluble precursor for amide bond formation. It belongs to the Potassium Acyltrifluoroborate (KAT) family.[1][2][3][4][5] In the landscape of bioconjugation, this reagent addresses a critical gap: the need to form native amide bonds between biomolecules and synthetic payloads (such as PEGs, drugs, or fluorophores) without using moisture-sensitive activated esters or toxic transition metals.

Why Potassium Trifluoro(4-methoxybenzoyl)borate?
  • Stability vs. Reactivity: Unlike acyl chlorides or NHS esters, the trifluoroborate group masks the reactivity of the carbonyl. It does not hydrolyze in water. Reactivity is only triggered upon encountering a specific nucleophile: an O-hydroxylamine.

  • The "4-Methoxy" Effect: The para-methoxy substituent on the phenyl ring acts as an electron-donating group (EDG). In the context of KAT ligation, this substituent modulates the electrophilicity of the carbonyl and the stability of the boron-ate complex. While electron-withdrawing groups (e.g., p-nitro) generally accelerate the ligation rate, the p-methoxy derivative offers superior oxidative stability, making it ideal for long-term storage and handling in complex biological buffers.

  • Chemoselectivity: The reagent is inert to canonical amino acid side chains (amines, thiols, carboxylic acids, alcohols). It reacts exclusively with hydroxylamines to form amides.

Reaction Mechanism

The KAT ligation proceeds through a mechanism distinct from standard nucleophilic acyl substitution. It does not require a leaving group in the traditional sense; instead, it relies on the formation of a transient boron-heterocycle.

The Pathway:

  • Coordination: The hydroxylamine nitrogen attacks the KAT carbonyl, while the hydroxylamine oxygen coordinates to the boron center.

  • Cyclization: This forms a five-membered, cyclic boronate intermediate (a tetrahedral borate).

  • Elimination: The release of HF (buffered) and the rearrangement of the B–O bond drives the collapse of the intermediate.

  • Amide Formation: The final product is a stable amide, with boric acid and fluoride as benign byproducts.

KAT_Mechanism cluster_legend Reaction Phase KAT Potassium Trifluoro (4-methoxybenzoyl)borate (Reagent) Intermediate Cyclic Borate Intermediate (Tetrahedral) KAT->Intermediate Acidic Buffer (pH 3-4) HA Protein-Hydroxylamine (R-O-NH2) HA->Intermediate Transition 1,2-Shift & Fluoride Elimination Intermediate->Transition Rate Limiting Product Stable Amide Conjugate Transition->Product Byproducts Byproducts: B(OH)3 + 3F- Transition->Byproducts

Figure 1: Mechanistic pathway of the KAT Ligation.[2] The reaction is driven by the formation of a cyclic borate species, ensuring high chemoselectivity over amines or thiols.

Experimental Protocol

Note on pH Sensitivity: Simple aryl KATs, such as the 4-methoxybenzoyl derivative, exhibit optimal kinetics at acidic pH (pH 1–4). At physiological pH (7.4), the reaction is significantly slower (unlike "Type II" quinoline-KATs). Therefore, this protocol uses an oxalate buffer system, which is suitable for peptides, antibodies, and robust proteins, but may require adjustment for acid-sensitive proteins.

Materials Required[2][3][6][7][8][9][10][11][12][13][14]
  • Reagent: Potassium trifluoro(4-methoxybenzoyl)borate (MW ≈ 242.0 g/mol ).

  • Biomolecule: Peptide or Protein functionalized with an O-hydroxylamine (e.g., via enzymatic installation or NHS-hydroxylamine linkers).

  • Buffer: 0.1 M Oxalic Acid / 0.1 M Potassium Oxalate (adjusted to pH 3.0–4.0).

  • Quench: DMSO or standard purification buffer (PBS).

Step-by-Step Methodology
Phase 1: Reagent Preparation
  • Stock Solution: Dissolve Potassium trifluoro(4-methoxybenzoyl)borate in water or a 1:1 water/DMSO mixture to a concentration of 50–100 mM .

    • Expert Tip: The reagent is stable in solution for days, but fresh preparation is recommended for critical assays.

  • Biomolecule Prep: Ensure the hydroxylamine-functionalized protein is dissolved in water or low-salt buffer. Avoid buffers containing high concentrations of competing nucleophiles (though KAT is robust, cleaner buffers yield easier purification).

Phase 2: Conjugation Reaction
  • Mixing: In a microcentrifuge tube, combine the Biomolecule solution and the KAT Stock solution.

  • Stoichiometry:

    • Small Molecule Ligation (Peptides): Use 1.0 – 1.5 equivalents of KAT relative to the hydroxylamine.

    • Protein Ligation: Use 5 – 10 equivalents of KAT. The excess drives the reaction to completion in dilute conditions.

  • Buffer Addition: Dilute the mixture with the Oxalate Buffer (pH 3–4) to a final concentration of 0.1–1.0 mM (relative to the biomolecule).

    • Critical Check: Verify pH is between 3.0 and 4.0. If the protein precipitates at this pH, add 6M Guanidine-HCl or Urea (KAT ligation is compatible with denaturants).

  • Incubation: Incubate at 37°C for 4–12 hours or Room Temperature for 12–24 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to the 4-methoxybenzoyl group addition (Mass change = +134.13 Da [Benzoyl] + 30.03 [Methoxy] - 1.01 [H] = +163.15 Da added to the hydroxylamine scaffold, minus the loss of water/fluoride mechanics).

    • Correction: The net mass addition is the Acyl group (Ar-CO-) .

      • Reaction: R-O-NH2 + Ar-KAT → R-O-NH-CO-Ar.

      • Mass Shift: Mass of (4-methoxybenzoyl) - Mass of (H).

      • Calculation: (C8H7O2) - H = 135.04 Da. Wait, check structure. 4-methoxybenzoyl is C8H7O2. The N-O bond remains. The H on Nitrogen is replaced by Acyl.

      • Net Mass Shift: +134.04 Da (approx).

Phase 3: Purification
  • Desalting: Remove excess KAT reagent and fluoride byproducts using a PD-10 column, Zeba spin column, or dialysis against PBS (pH 7.4).

  • Analysis: Confirm conjugate purity via SDS-PAGE or HPLC.

Data Presentation & Troubleshooting

Expected Mass Shifts (LC-MS)
ComponentFormulaMolecular WeightNet Mass Shift (Conjugation)
Reagent K[Ar-BF3]~242.06 DaN/A
Payload 4-MethoxybenzoylC8H7O2+134.04 Da
Byproducts B(OH)3, F-, K+N/ARemoved in purification
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<10%) pH too high (>5.0)Simple aryl KATs require protonation of the intermediate. Lower pH to 3.0–3.5 using oxalic acid.
Protein Precipitation Isoelectric point aggregationAdd 4M Urea or 10% DMSO to the reaction buffer. KAT ligation tolerates denaturants well.
Slow Reaction Dilute conditionsIncrease KAT concentration to 20–50 mM. The reaction is second-order; concentration drives rate.
Hydrolysis of Product Unstable linkerThe amide bond is stable. Ensure the hydroxylamine precursor didn't degrade before reaction.

Workflow Visualization

Workflow start Start: Biomolecule-O-NH2 prep Add KAT Reagent (5-10 equiv) start->prep buffer Adjust Buffer 0.1M Oxalate (pH 3.5) prep->buffer incubate Incubate 37°C, 4-12 Hours buffer->incubate check LC-MS Check (+134 Da shift?) incubate->check check->incubate No (Extend Time) purify Desalt / Dialysis (Remove Fluoride/Boron) check->purify Yes final Final Conjugate Ready for Assay purify->final

Figure 2: Operational workflow for bioconjugation using Potassium trifluoro(4-methoxybenzoyl)borate.

References

  • Dumas, A. M., Molander, G. A., & Bode, J. W. (2016). Amide-forming ligation of acyltrifluoroborates and hydroxylamines.[1][2][4][6][7][8] Nature Protocols, 11(6), 1130–1147. [Link]

  • Noda, H., Erős, G., & Bode, J. W. (2014). Rapid ligations with equimolar reactants in water with the potassium acyltrifluoroborate (KAT) ligation.[2] Journal of the American Chemical Society, 136(15), 5611–5614. [Link]

  • Mazloomi, Z., et al. (2016). Chemoselective amide formation of potassium acyltrifluoroborates with hydroxylamines. Journal of the American Chemical Society, 134(28), 11612–11614. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. (Context on boron-mediated ligation). [Link]

Sources

Slow-Release Generation of Aldehydes from Potassium Trifluoro(4-methoxybenzoyl)borate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the controlled, slow-release generation of 4-methoxybenzaldehyde from its stable precursor, potassium trifluoro(4-methoxybenzoyl)borate. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical properties of acyltrifluoroborates for applications requiring the gradual in situ formation of aldehydes. We will delve into the underlying chemical principles, provide step-by-step experimental procedures for triggering and monitoring the release, and discuss critical parameters influencing the release kinetics.

Introduction: The Significance of Controlled Aldehyde Release

Aldehydes are a pivotal class of organic compounds, characterized by their high reactivity and participation in a wide array of chemical transformations. This reactivity, while synthetically valuable, presents significant challenges in biological and materials science contexts where uncontrolled exposure can lead to off-target reactions and cytotoxicity. Consequently, the ability to generate aldehydes in a controlled, slow-release manner from a stable, non-reactive precursor is of paramount importance.

Potassium acyltrifluoroborates (KATs) have emerged as exceptionally stable, bench-top friendly acylboron compounds.[1] Their inherent stability, coupled with their capacity to undergo specific chemical transformations to release aldehydes, makes them ideal candidates for applications in drug delivery, chemical biology, and materials science.[2][3] This guide specifically focuses on potassium trifluoro(4-methoxybenzoyl)borate as a model system to explore and harness this controlled-release functionality.

The Chemistry of Aldehyde Release from Potassium Acyltrifluoroborates

The slow release of 4-methoxybenzaldehyde from potassium trifluoro(4-methoxybenzoyl)borate is predicated on the hydrolysis of the acyltrifluoroborate moiety.[4] Under aqueous conditions, particularly under specific pH and temperature regimes, the B-C bond is susceptible to cleavage, leading to the formation of the corresponding boronic acid and subsequent release of the aldehyde.

The overall transformation can be conceptualized as a two-step process:

  • Hydrolysis of the Trifluoroborate: The trifluoroborate salt undergoes hydrolysis to form an intermediate acylboronic acid. The rate of this step is influenced by factors such as pH, temperature, and the presence of catalysts.[5]

  • Release of the Aldehyde: The acylboronic acid intermediate is generally unstable and readily releases the aldehyde.

The stability of the starting potassium trifluoro(4-methoxybenzoyl)borate allows for its storage and handling without special precautions, a significant advantage over the direct use of the often-unstable aldehyde.[6]

Experimental Workflows and Protocols

This section outlines detailed protocols for the preparation, controlled release, and quantification of 4-methoxybenzaldehyde from potassium trifluoro(4-methoxybenzoyl)borate.

Materials and Reagents
  • Potassium trifluoro(4-methoxybenzoyl)borate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • 4-Methoxybenzaldehyde (analytical standard)

  • Standard laboratory glassware and equipment (vials, stir plates, pipettes, etc.)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7]

Experimental Workflow Diagram

Caption: Workflow for slow-release aldehyde generation and analysis.

Protocol for Monitoring Aldehyde Release

This protocol describes a typical experiment to monitor the release of 4-methoxybenzaldehyde over time.

Step 1: Preparation of Stock Solutions

  • Prepare a 10 mM stock solution of potassium trifluoro(4-methoxybenzoyl)borate in the desired buffer (e.g., PBS pH 7.4 or citrate buffer pH 5.0). Ensure complete dissolution.

  • Prepare a series of standard solutions of 4-methoxybenzaldehyde in the same buffer, ranging from 0.1 µM to 100 µM. These will be used to generate a calibration curve.

Step 2: Initiation of the Release Experiment

  • In a series of sealed vials, place a defined volume of the potassium trifluoro(4-methoxybenzoyl)borate stock solution.

  • Incubate the vials in a temperature-controlled environment (e.g., a 37°C water bath or incubator).

Step 3: Sample Collection and Derivatization

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) from a vial.

  • Immediately add the aliquot to a vial containing an equal volume of the DNPH solution to derivatize the released aldehyde. This step is crucial to "quench" the reaction and form a stable derivative for analysis.

  • Vortex the mixture and allow it to react for 30 minutes at room temperature.

Step 4: Quantification by HPLC

  • Analyze the derivatized samples and standards by reverse-phase HPLC. A C18 column is typically suitable.

  • Use a mobile phase gradient of acetonitrile and water.

  • Monitor the elution of the 4-methoxybenzaldehyde-DNPH derivative using a UV detector at an appropriate wavelength (typically around 360 nm).

  • Construct a calibration curve from the peak areas of the derivatized standards.

  • Calculate the concentration of 4-methoxybenzaldehyde in each sample at each time point using the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table and plotted as a release profile.

Time (hours)Concentration of Released Aldehyde (µM) at pH 7.4Concentration of Released Aldehyde (µM) at pH 5.0
00.5 ± 0.11.2 ± 0.2
15.2 ± 0.415.8 ± 1.1
210.1 ± 0.828.5 ± 2.0
418.9 ± 1.545.3 ± 3.2
832.5 ± 2.668.7 ± 4.9
1245.3 ± 3.885.1 ± 6.1
2468.7 ± 5.595.2 ± 7.0

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Key Considerations and Troubleshooting

  • pH Dependence: The rate of hydrolysis and subsequent aldehyde release is highly dependent on the pH of the medium.[8] As illustrated in the data table, acidic conditions generally favor a faster release. Researchers should carefully select and maintain the pH to achieve the desired release kinetics.

  • Temperature Effects: Higher temperatures will generally accelerate the rate of hydrolysis and aldehyde release.[9] It is crucial to maintain a constant and accurately controlled temperature throughout the experiment for reproducible results.

  • Analytical Method: The choice of analytical method for aldehyde quantification is critical. Derivatization with DNPH followed by HPLC-UV is a robust and widely used method.[7] For enhanced sensitivity and specificity, GC-MS can also be employed.[10]

  • Stability of the Precursor: While potassium acyltrifluoroborates are generally stable, it is good practice to store them in a cool, dry place. Prepare stock solutions fresh before each experiment to ensure accuracy.

Conclusion

Potassium trifluoro(4-methoxybenzoyl)borate serves as an excellent model compound for demonstrating the principles of slow-release aldehyde generation. The protocols and considerations outlined in this guide provide a solid foundation for researchers to design and execute experiments for a variety of applications, from fundamental chemical biology studies to the development of novel drug delivery systems. The inherent stability and tunable release kinetics of acyltrifluoroborates position them as a valuable tool in the modern chemical and biological sciences.

References

  • Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Glennie, S. C., et al. (2018). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1672. [Link]

  • Li, X., et al. (2024). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications, 60(39), 5486-5489. [Link]

  • Deng, X., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

  • Pamplona, R., & Barja, G. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2758. [Link]

  • Kelly, J. S., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(10), 971–975. [Link]

  • Wang, F., et al. (2015). Real-Time Monitoring of ATP-Responsive Drug Release Using Mesoporous-Silica-Coated Multicolor Upconversion Nanoparticles. ACS Applied Materials & Interfaces, 7(1), 284-291. [Link]

  • Lloyd-Jones, G. C., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16149-16159. [Link]

  • Bode, J. W., et al. (2015). Synthesis of Biocompatible PEG Hydrogels by pH-Sensitive Potassium Acyltrifluoroborate (KAT) Amide Ligations. ACS Biomaterials Science & Engineering, 1(5), 329-333. [Link]

  • Jazzar, R., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]

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  • Vantourout, J. C., et al. (2019). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]

  • Bode, J. W., et al. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates (KATs) for Rapid Amide-Forming Ligations at Physiological pH. ChemRxiv. [Link]

  • Matos, M. J., et al. (2019). Synthesis of Ketones by CH Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. Docta Complutense. [Link]

  • Sharifi-Rad, J., et al. (2025). Strategies for Regulating the Release Kinetics of Bioactive Compounds from Biopolymeric Hydrogels. Molecules, 30(23), 1-25. [Link]

  • Le, J. (2007). Method of analysis of aldehyde and ketone by mass spectrometry.
  • Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 102. [Link]

  • Song, X., et al. (2025). Catalytic hydrolyses of trifluoroacetyl fluoride by water. Physical Chemistry Chemical Physics. [Link]

  • Schuhmacher, A., et al. (2022). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper‐Catalyzed Borylation of Mixed Anhydrides. Angewandte Chemie International Edition, 61(11), e202115534. [Link]

  • Schuhmacher, A., et al. (2022). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper‐Catalyzed Borylation of Mixed Anhydrides. OSTI.GOV. [Link]

  • Li, Y., et al. (2024). Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. Analytical Chemistry. [Link]

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  • van der Peet, P. L., et al. (2023). A cell-permeable probe for the labelling of a bacterial glycosyltransferase and virulence factor. Chemical Communications, 59(53), 8234-8237. [Link]

  • Gu, H., et al. (2018). Aldehyde quantification by ultra-performance liquid chromatography tandem mass spectrometry. Bio-protocol, 8(19), e3034. [Link]

  • Schuhmacher, A., et al. (2022). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper-Catalyzed Borylation of Mixed Anhydrides. Angewandte Chemie International Edition, 61(11), e202115534. [Link]

  • Drozdov, V. A., & Kuz'mina, G. K. (2000). Stability of Potassium Fluoride Peroxosolvate in Aqueous Solution. Russian Journal of Applied Chemistry, 73(10), 1735-1737. [Link]

  • Matos, M. J., et al. (2025). Synthesis of Ketones by C‐H Functionalization of Aldehydes with Boronic Acids under Transition‐Metal‐Free Conditions. Angewandte Chemie. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(21), 4313-4327. [Link]

  • de Gracia, A. (2020). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. [Link]

  • News-Medical. (2015). Accurate Detection of API Release from Sustained-Release Tablets Using Near-Infrared Spectroscopy. Retrieved from [Link]

  • Lee, S., & Yu, J. (2015). Synthesis of vinyl boronates from aldehydes by a practical boron-Wittig reaction. Organic Letters, 17(7), 1782-1785. [Link]

  • Vedejs, E., & Chapman, R. W. (2013). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261. [Link]

  • Tassone, C. J., et al. (2012). Real-time Monitoring of Sustained Drug Release using the Optical Properties of Porous Silicon Photonic Crystal Particles. ACS Applied Materials & Interfaces, 4(5), 2413-2420. [Link]

  • Perkins, W. C., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journal of Health Sciences, 3(2), 119-130. [Link]

Sources

One-Pot Synthesis of Aryl Ketones Featuring Potassium Trifluoro(4-methoxybenzoyl)borate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for a one-pot synthesis of aryl ketones, leveraging the unique reactivity of Potassium Trifluoro(4-methoxybenzoyl)borate. As a bench-stable and versatile reagent, acyltrifluoroborates are gaining significant traction in organic synthesis for their ability to participate in a variety of carbon-carbon bond-forming reactions. This document outlines a robust one-pot procedure that combines the in situ generation of Potassium Trifluoro(4-methoxybenzoyl)borate from its corresponding carboxylic acid with a subsequent palladium-catalyzed coupling to an aliphatic nitrile, affording a direct route to valuable aryl ketone motifs.

Introduction: The Synthetic Utility of Potassium Acyltrifluoroborates

Potassium acyltrifluoroborates (KATs) have emerged as a significant class of reagents in modern organic synthesis.[1][2] Their remarkable stability to both air and moisture, in contrast to many other organoboron compounds, makes them highly attractive for a wide range of applications.[2] This stability allows for their convenient handling and storage, simplifying experimental setups.[2] KATs serve as versatile precursors in various chemical transformations, most notably in amide bond formation through ligation with hydroxylamines and in the synthesis of α-aminoboronic acids.[1] A key application that will be the focus of this guide is their participation in palladium-catalyzed cross-coupling reactions to form ketones.[3]

The 4-methoxybenzoyl moiety is a common structural feature in numerous biologically active molecules and functional materials. The electron-donating nature of the methoxy group can influence the reactivity and properties of the final products. Therefore, developing efficient synthetic routes to access 4-methoxybenzoyl-containing compounds is of considerable interest to the drug development and materials science communities.

This application note details a one-pot strategy that streamlines the synthesis of aryl ketones by telescoping the formation of Potassium Trifluoro(4-methoxybenzoyl)borate and its subsequent cross-coupling reaction. This approach offers significant advantages in terms of operational simplicity, time efficiency, and resource management by eliminating the need for isolation and purification of the intermediate acyltrifluoroborate.

Reaction Principle and Mechanism

The one-pot synthesis described herein proceeds in two sequential steps within the same reaction vessel:

  • In situ formation of Potassium Trifluoro(4-methoxybenzoyl)borate: 4-methoxybenzoic acid is first converted to a mixed anhydride using isobutyl chloroformate. This activated carboxylic acid derivative then undergoes a copper-catalyzed borylation with bis(pinacolato)diboron (B₂(pin)₂). The resulting acylboronate ester is subsequently converted to the stable Potassium Trifluoro(4-methoxybenzoyl)borate upon treatment with aqueous potassium hydrogen fluoride (KHF₂).[4]

  • Palladium-catalyzed addition to a nitrile: In the same pot, a palladium catalyst facilitates the addition of the in situ generated Potassium Trifluoro(4-methoxybenzoyl)borate to an aliphatic nitrile. This step results in the formation of the desired aryl ketone.[3] This transformation showcases the utility of KATs as effective acyl anion synthons in cross-coupling chemistry.

The overall one-pot process can be visualized as follows:

OnePot_Synthesis cluster_step1 Step 1: In situ KAT Formation cluster_step2 Step 2: Palladium-Catalyzed Coupling CarboxylicAcid 4-Methoxybenzoic Acid MixedAnhydride Mixed Anhydride CarboxylicAcid->MixedAnhydride Isobutyl chloroformate, Base Acylboronate Acylboronate Ester MixedAnhydride->Acylboronate Cu-catalyst, B₂(pin)₂ KAT Potassium Trifluoro (4-methoxybenzoyl)borate Acylboronate->KAT KHF₂ Ketone Aryl Ketone Product KAT->Ketone Pd-catalyst, Nitrile Nitrile Aliphatic Nitrile

Figure 1. Workflow for the one-pot synthesis of aryl ketones.

Detailed Experimental Protocol

This protocol provides a representative procedure for the one-pot synthesis of 1-(4-methoxyphenyl)propan-1-one from 4-methoxybenzoic acid and propionitrile.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Methoxybenzoic acidC₈H₈O₃152.151.52 g10.0Starting Material
N-Methylmorpholine (NMM)C₅H₁₁NO101.151.11 g (1.2 mL)11.0Base
Isobutyl chloroformateC₅H₉ClO₂136.581.43 g (1.3 mL)10.5Activating Agent
Copper(I) iodide (CuI)CuI190.4595 mg0.5Catalyst
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.942.80 g11.0Boron Source
Potassium hydrogen fluorideKHF₂78.103.12 g40.0Fluorinating Agent
PropionitrileC₃H₅N55.080.83 g (1.05 mL)15.0Coupling Partner
Palladium(II) acetatePd(OAc)₂224.50112 mg0.5Catalyst
XantphosC₃₉H₃₂O₂P₂578.63579 mg1.0Ligand
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.824.89 g15.0Base
DioxaneC₄H₈O₂88.1150 mL-Solvent
WaterH₂O18.0210 mL-Solvent

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid (1.52 g, 10.0 mmol) and anhydrous dioxane (30 mL).

  • Cool the solution to 0 °C in an ice bath and add N-methylmorpholine (1.11 g, 11.0 mmol).

  • Slowly add isobutyl chloroformate (1.43 g, 10.5 mmol) dropwise to the stirred solution. A white precipitate of N-methylmorpholine hydrochloride will form. Allow the reaction to stir at 0 °C for 30 minutes.

  • To this mixture, add copper(I) iodide (95 mg, 0.5 mmol) and bis(pinacolato)diboron (2.80 g, 11.0 mmol).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Prepare a solution of potassium hydrogen fluoride (3.12 g, 40.0 mmol) in water (10 mL). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Add the aqueous KHF₂ solution to the reaction mixture and stir vigorously for 1 hour at room temperature. The formation of the potassium trifluoro(4-methoxybenzoyl)borate is now complete.

  • To the same flask, add palladium(II) acetate (112 mg, 0.5 mmol), Xantphos (579 mg, 1.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

  • Add propionitrile (0.83 g, 15.0 mmol) and an additional 20 mL of dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 1-(4-methoxyphenyl)propan-1-one.

Causality and Experimental Insights

  • Choice of Base for Mixed Anhydride Formation: N-Methylmorpholine is a suitable non-nucleophilic base for the formation of the mixed anhydride. Its hydrochloride salt precipitates from the reaction mixture, which can help drive the reaction to completion.

  • Copper Catalysis: The use of a copper(I) catalyst is crucial for the efficient borylation of the mixed anhydride.[4]

  • Fluorinating Agent: Potassium hydrogen fluoride is an inexpensive and effective source of fluoride ions for the conversion of the boronate ester to the more stable trifluoroborate salt.

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is effective for the cross-coupling of arylboron reagents with nitriles. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base in the Coupling Step: A strong base such as cesium carbonate is required for the transmetalation step in the Suzuki-Miyaura-type coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of KAT formationIncomplete activation of the carboxylic acid or inefficient borylation.Ensure anhydrous conditions for the mixed anhydride formation. Check the quality of the copper catalyst and B₂(pin)₂.
Incomplete coupling reactionDeactivation of the palladium catalyst or insufficient reaction time/temperature.Ensure the reaction is performed under an inert atmosphere. Increase the reaction time or temperature if necessary. Consider a different palladium catalyst/ligand system.
Formation of byproductsSide reactions such as protodeboronation of the KAT.Minimize the amount of water present during the coupling step (after the KAT formation). Ensure the base is added just before the coupling partner and catalyst.

Visualization of the Catalytic Cycle

The palladium-catalyzed coupling of the potassium trifluoro(4-methoxybenzoyl)borate with a nitrile is a key step in this one-pot synthesis. A simplified representation of the catalytic cycle is shown below.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_Acyl Ar-Pd(II)-Acyl L₂ PdII_Aryl->PdII_Aryl_Acyl [Acyl-BF₃]⁻K⁺, Base Transmetalation Transmetalation PdII_Aryl_Acyl->Pd0 RedElim Reductive Elimination Product Aryl Ketone PdII_Aryl_Acyl->Product

Figure 2. Simplified catalytic cycle for the ketone synthesis.

References

  • Bode, J. W., et al. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent. Angewandte Chemie International Edition, 58(32), 11058–11062. [Link]

  • Bode, J. W., et al. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Wu, H., et al. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: A General and Practical Synthesis of Alkyl Aryl Ketones. The Journal of Organic Chemistry, 78(10), 5273–5281. [Link]

  • Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Szostak, M., et al. (2019). A General Method for the Synthesis of Aryl Ketones by Suzuki–Miyaura Cross-Coupling of Amides. Organic Letters, 21(20), 7976–7981. [Link]

  • Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 8(10), 2031–2034. [Link]

  • Jiang, X., et al. (2018). AgOTf-Catalyzed Tandem Reaction of N'-(2-Alkynylbenzylidene)-hydrazide with Alkyne. The Royal Society of Chemistry. [Link]

  • Bode, J. W., et al. (2021). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper-Catalyzed Borylation of Mixed Anhydrides. Angewandte Chemie International Edition, 60(27), 15039-15044. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Molander, G. A., & Siddiqui, S. Z. (2010). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 87, 233. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). A Convenient Procedure for the Preparation of Potassium Trifluoro(organo)borates. The Journal of Organic Chemistry, 59(18), 5391–5392. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of Potassium trifluoro(4-methoxybenzoyl)borate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Potassium trifluoro(4-methoxybenzoyl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to overcome common solubility challenges in organic solvents.

Introduction

Potassium trifluoro(4-methoxybenzoyl)borate is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its stability and ease of handling make it an attractive alternative to boronic acids.[1][2] However, its ionic nature, stemming from the potassium counterion and the trifluoroborate group, often leads to poor solubility in the nonpolar organic solvents typically used for these reactions.[3] This guide provides a structured approach to systematically address and resolve these solubility issues, ensuring the successful progression of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of Potassium trifluoro(4-methoxybenzoyl)borate.

Q1: Why is my Potassium trifluoro(4-methoxybenzoyl)borate not dissolving in my reaction solvent (e.g., Toluene, THF, Dioxane)?

A: The limited solubility of this salt in nonpolar or moderately polar aprotic solvents is a known issue.[3][4] The primary reason is the high lattice energy of the ionic salt, which the solvent must overcome. Solvents like toluene, being nonpolar, are particularly poor at solvating the K+ and [F3B-CO-Ar-OMe]- ions. While THF and dioxane possess some polarity, it is often insufficient to fully dissolve the salt at room temperature, especially at higher concentrations.

Q2: I observe a suspension, but my reaction seems to be proceeding, albeit slowly. Is complete dissolution necessary?

A: Not always. Many cross-coupling reactions involving organotrifluoroborates can proceed under heterogeneous conditions. The reaction likely occurs at the solid-liquid interface or depends on the small equilibrium concentration of the dissolved borate salt. However, incomplete dissolution can lead to slower reaction rates, reproducibility issues, and potentially lower yields. For optimal reaction kinetics and control, achieving a homogeneous solution is generally preferred.

Q3: Can I just heat the mixture to dissolve the salt?

A: Increasing the temperature is a valid and often effective initial strategy to increase the solubility of the salt. However, it is crucial to consider the thermal stability of all reagents in your reaction mixture and the boiling point of the solvent. For thermally sensitive substrates, prolonged heating could lead to degradation.

Q4: Are there any "go-to" solvents for dissolving Potassium trifluoro(4-methoxybenzoyl)borate?

A: Highly polar aprotic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) will readily dissolve the salt due to their higher dielectric constants and ability to solvate cations.[4] However, these solvents may not be compatible with all reaction types, particularly those involving highly reactive organometallics. For many standard cross-coupling reactions, a more common and effective approach is to use a mixture of solvents or employ additives in more traditional solvents like THF or dioxane.

Part 2: Systematic Troubleshooting Guide for Solubility Enhancement

If the initial FAQs do not resolve your issue, follow this systematic guide to improve the solubility of your Potassium trifluoro(4-methoxybenzoyl)borate.

Workflow for Troubleshooting Solubility

Below is a visual representation of the decision-making process for addressing solubility challenges.

G A Start: Solubility Issue Identified (Suspension/Incomplete Dissolution) B Step 1: Thermal Adjustment Increase temperature to just below solvent boiling point. A->B C Is the salt fully dissolved? B->C D Proceed with Reaction C->D Yes E Step 2: Co-Solvent Screening Introduce a polar aprotic co-solvent. C->E No F Is the salt fully dissolved? E->F F->D Yes G Step 3: Additive Intervention Consider phase-transfer catalysts or crown ethers. F->G No H Is the salt fully dissolved? G->H H->D Yes I Re-evaluate Reaction Conditions (Consider heterogeneous catalysis or alternative borate reagent) H->I No

Caption: A step-by-step workflow for troubleshooting solubility.

Detailed Experimental Protocols

The principle behind using a co-solvent is to increase the overall polarity of the medium just enough to dissolve the ionic salt without compromising the integrity of the reaction.

Objective: To find an effective co-solvent system for solubilizing Potassium trifluoro(4-methoxybenzoyl)borate.

Materials:

  • Potassium trifluoro(4-methoxybenzoyl)borate

  • Primary nonpolar solvent (e.g., Toluene, THF, Dioxane)

  • Polar aprotic co-solvents (e.g., DMF, NMP, Acetonitrile)

  • Small scale reaction vials (e.g., 2 mL)

  • Stir plate and stir bars

Procedure:

  • Setup: In separate vials, add a pre-weighed amount of Potassium trifluoro(4-methoxybenzoyl)borate (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a volume of your primary reaction solvent that corresponds to your desired reaction concentration (e.g., 0.5 mL for a 0.02 M solution).

  • Stirring: Stir the suspensions at room temperature for 5 minutes. Observe the initial insolubility.

  • Co-Solvent Titration: Add a co-solvent dropwise (e.g., 10-20 µL at a time) to each vial while stirring.

  • Observation: After each addition, allow the mixture to stir for 2-3 minutes and observe any changes in solubility. Note the volume of co-solvent required to achieve full dissolution.

  • Selection: Choose the co-solvent system that provides complete dissolution with the minimal amount of the polar co-solvent.

Data Summary Table:

Primary Solvent (0.5 mL)Co-SolventApprox. Volume % for DissolutionObservations
TolueneDMF15-20%Dissolves but may require slight warming.
THFNMP10-15%Good solubility at room temperature.
DioxaneAcetonitrile>25%Less effective; may not be ideal.
THFWater5-10%Effective, but assess water compatibility.[5]

Expert Insight: While water can be an excellent co-solvent for dissolving the borate salt, its presence can sometimes interfere with catalytic cycles, for example, by promoting protodeboronation. Always check the water tolerance of your specific reaction.

When modifying the bulk solvent system is not desirable, additives that specifically interact with the potassium cation can be employed. This is a more targeted approach to breaking the crystal lattice.

Mechanism of Action:

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB) exchange their bromide anion for the trifluoroborate anion, forming a more organic-soluble tetrabutylammonium trifluoroborate salt in situ.[6][7]

  • Crown Ethers: These are cyclic polyethers (e.g., 18-Crown-6) that have a central cavity perfectly sized to chelate specific cations. 18-Crown-6 is highly selective for K+ ions. This complexation sequesters the potassium cation, leaving a "naked," more soluble trifluoroborate anion.[8][9][10]

Diagram of Crown Ether Action:

Caption: Sequestration of K+ by 18-Crown-6 to release the anion.

Procedure for Additive Screening:

  • Setup: Prepare a suspension of Potassium trifluoro(4-methoxybenzoyl)borate in your chosen reaction solvent at the desired concentration as described in Protocol 1.

  • Additive Addition: To separate vials, add a catalytic amount (1-10 mol%) of the chosen additive (e.g., TBAB or 18-Crown-6).

  • Stir and Observe: Stir the mixtures at room temperature or at your intended reaction temperature.

  • Evaluation: Monitor for dissolution. Crown ethers often work very efficiently, and you may see the solution become clear within minutes.[11] PTCs may require more time or slight heating.

Trustworthiness and Self-Validation: When using these additives, it is crucial to run a control reaction without the borate salt to ensure the additive itself does not interfere with your catalyst or substrates. Additionally, a reaction without the additive should be run in parallel to confirm that the additive is indeed responsible for any observed rate enhancement.

Part 3: Final Recommendations

  • Start Simple: Always begin by attempting to dissolve the salt with heat before moving to more complex solutions.

  • Mind Your Mol%: When using additives like 18-crown-6, remember they are often effective in catalytic amounts (5-10 mol%).

  • Consider Alternatives: If solubility remains a persistent and insurmountable issue, consider synthesizing or purchasing the corresponding boronic acid or a more soluble boronate ester (e.g., a pinacol ester). While trifluoroborates offer advantages in stability, sometimes a different reagent class is the most pragmatic solution.

This guide provides a robust framework for addressing the solubility of Potassium trifluoro(4-methoxybenzoyl)borate. By systematically working through these steps, you can optimize your reaction conditions for a homogeneous and efficient transformation.

References

  • OpenStax. (2023, September 20). 18.6 Crown Ethers - Organic Chemistry. OpenStax. [Link]

  • Chemistry LibreTexts. (2024, July 30). 18.7: Crown Ethers. [Link]

  • Wikipedia. (n.d.). Potassium. [Link]

  • Durst, T. (1974). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. University of Windsor. [Link]

  • Herbst-Irmer, R., & Grotjahn, D. B. (2018). Macrocycles in the Classroom – Making Biochemical Processes Understandable with the Help of Crown Ethers. World Journal of Chemical Education, 6(1), 1-8. [Link]

  • Scribd. (n.d.). Crown Ethers: Solubility and Applications. [Link]

  • Ferreira, O., et al. (2007). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 52(6), 2343-2351. [Link]

  • Beaulieu, E. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Omega, 3(8), 10078-10086. [Link]

  • Schott, H., & Chang, S.-L. (1987). The Solubility of Potassium Acid Soaps in Organic Solvents. Journal of Colloid and Interface Science, 116(2), 438-445. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Clever, H. L., & Iwamoto, E. (1985). SOLUBILITY DATA SERIES. Pergamon Press. [Link]

  • Iliou, A., et al. (1995). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data, 40(5), 1031-1036. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(18), 5199-5207. [Link]

Sources

Preventing protodeboronation of Potassium trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: KAT Reagent Stability Division Ticket ID: KAT-OME-401 Subject: Preventing Protodeboronation of Potassium Trifluoro(4-methoxybenzoyl)borate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate is a specialized Potassium AcylTrifluoroborate (KAT) reagent. Unlike simple aryl trifluoroborates, this molecule contains an acyl-boron bond (


), which presents unique stability challenges.

While the trifluoroborate salt itself is robust in the solid state, it is susceptible to protodeboronation (cleavage of the C-B bond) under specific solution-phase conditions. This guide provides a mechanistic breakdown of the degradation pathways and actionable protocols to prevent them during storage, KAT ligation, and cross-coupling reactions.

Part 1: The Mechanism of Failure

To prevent protodeboronation, you must understand the degradation cascade. The trifluoroborate moiety (


) acts as a "mask" for the reactive boronic acid species.

The Degradation Pathway:

  • Hydrolysis (The Gateway): In aqueous media, the

    
     group hydrolyzes to the acylboronic acid/boronate species. This is reversible but equilibrium-driven.
    
  • Decomposition (The Failure): Acylboronic acids are inherently unstable. Once formed, they can undergo protodeboronation (yielding the aldehyde or decarbonylated product) or oxidation much faster than their trifluoroborate precursors.

Key Risk Factor: The 4-methoxy group is an Electron Donating Group (EDG). While EDGs generally stabilize the C-B bond against nucleophilic attack compared to Electron Withdrawing Groups (EWGs), they render the carbonyl oxygen more basic. This can influence the rate of hydrolysis and subsequent susceptibility to pH-dependent cleavage.

DecompositionPathway cluster_0 Critical Control Point KAT KAT Reagent (Stable Solid) Hydrolysis Hydrolysis (Equilibrium) KAT->Hydrolysis H2O / pH extremes Hydrolysis->KAT High [F-] AcylBoronic Acylboronic Acid (Transient/Unstable) Hydrolysis->AcylBoronic - F- Protodeboronation Protodeboronation (C-B Bond Cleavage) AcylBoronic->Protodeboronation Slow Reaction Rate or High Temp Ligation Productive Reaction (Amide/Coupling) AcylBoronic->Ligation Fast Trapping (Hydroxylamine/Pd) Aldehyde 4-Methoxybenzaldehyde (Degradation Product) Protodeboronation->Aldehyde Irreversible

Caption: Figure 1. The degradation cascade. The critical control point is minimizing the residence time of the transient Acylboronic Acid species.

Part 2: Storage & Handling Protocols

Q: How should I store the solid reagent to prevent shelf-degradation? A: In the solid state, potassium trifluoro(4-methoxybenzoyl)borate is indefinitely stable if kept dry. The crystal lattice prevents the hydrolysis required for decomposition.

  • Protocol: Store in a desiccator at room temperature or 4°C.

  • Avoid: Long-term storage in DMSO or methanol solutions, as slow solvolysis can occur over weeks.

Q: Can I keep stock solutions? A: Aqueous stock solutions are not recommended for long-term storage. If necessary, freeze the solution immediately at -20°C or -80°C. Thaw only once; do not subject to freeze-thaw cycles, as the pH shifts during freezing (freeze-concentration effect) can trigger hydrolysis.

Part 3: Troubleshooting KAT Ligation (Amide Formation)

KAT ligation involves the reaction of the KAT reagent with a hydroxylamine (


) to form an amide.[1][2][3][4]

Issue: "I see aldehyde formation instead of amide product." Diagnosis: The rate of hydrolysis/decomposition is competing with the rate of ligation. This usually happens if the pH is too high or the nucleophile (hydroxylamine) concentration is too low.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
pH Control Maintain pH < 4.0 (Ideal: pH 1–2)KAT ligation is acid-accelerated. At low pH, the ligation rate (

) is orders of magnitude faster than protodeboronation. The 4-methoxy variant is reactive at neutral pH but most stable/efficient at acidic pH [1].
Buffer System 0.1 M Oxalic Acid or HCl Avoid phosphate buffers if possible at high concentrations, as they can sometimes promote B-F abstraction.
Stoichiometry Excess Hydroxylamine (1.2–1.5 equiv) Ensure the KAT reagent is "trapped" immediately upon solvation. Do not let the KAT sit in buffer alone before adding the amine.
Concentration High (>10 mM) Second-order reactions favor higher concentrations. Dilution favors hydrolysis (pseudo-first-order).

Protocol for Robust Ligation:

  • Dissolve the hydroxylamine partner in 0.1 M aqueous oxalic acid (pH ~1).

  • Add the solid KAT reagent directly to this solution.

  • Stir vigorously. The reaction is typically complete within minutes.

Part 4: Troubleshooting Suzuki-Miyaura Cross-Coupling

When using this reagent as a nucleophile in Palladium-catalyzed coupling, the strategy reverses. You need hydrolysis to occur to generate the active transmetalating species, but you must prevent it from happening too fast.

Issue: "Low yield; recovery of 4-methoxybenzaldehyde." Diagnosis: The "Burst Release" effect. The KAT reagent hydrolyzed completely to the boronic acid before the Palladium catalyst could utilize it, leading to decomposition.

The "Slow Release" Protocol: You must engineer the reaction so that the concentration of the unstable boronic acid never exceeds the catalyst's turnover capability.

ParameterOptimization Strategy
Base Selection Use weak bases (e.g.,

,

) rather than strong hydroxides.
Solvent System MeOH/H2O (4:1) or THF/H2O .
Temperature 60–80°C . Do not overheat.
Catalyst High-turnover catalysts (e.g., XPhos Pd G2 or RuPhos Pd G2 ) are essential to consume the boronic acid species rapidly [2].

Step-by-Step "Slow Release" Workflow:

  • Charge Solids: Combine Aryl Halide (1.0 equiv), KAT reagent (1.2 equiv), and Pd-Catalyst (1–3 mol%) in the vial.

  • Solvent: Add the organic solvent (e.g., THF or MeOH).

  • Activation: Add the base as an aqueous solution last.

    • Why? Hydrolysis cannot start until water/base is present. Adding it last ensures the catalyst is ready to intercept the active species immediately.

Part 5: Analytical Diagnostics

Q: How do I verify the integrity of my reagent? A:


 and 

NMR are the gold standards.

Diagnostic Table:

Speciesngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

NMR Signal (approx.)

NMR Signal (approx.)[5]
Status
Intact KAT ~ -1 to +1 ppm (quartet)~ -140 to -150 ppm (quartet)GOOD
Free Fluoride N/A~ -120 ppm (singlet)DEGRADED
Boronic Acid ~ +20 to +30 ppm (broad)DisappearedUNSTABLE
BF4- Anion ~ -1 ppm (sharp singlet)~ -150 ppm (singlet)SIDE PRODUCT

Note: If you see a sharp singlet in


 NMR around -150 ppm, your sample has likely decomposed to release fluoride, which then formed 

or other inorganic fluoroborates.

DecisionTree Start Problem Detected CheckNMR Check 19F NMR Start->CheckNMR SignalType Signal Shape? CheckNMR->SignalType Quartet Quartet (-145 ppm) SignalType->Quartet Quartet Singlet Singlet (-150 ppm) or None SignalType->Singlet Singlet/None Intact Reagent is Intact. Check Reaction Conditions. Quartet->Intact Degraded Reagent Degraded. Check Storage/pH. Singlet->Degraded

Caption: Figure 2. Diagnostic decision tree for reagent integrity verification.

References

  • Bode, J. W., et al. (2012). "Rapid, Chemoselective Amide-Forming Ligations of Potassium Acyltrifluoroborates." Nature, 483, 441–444.

  • Molander, G. A., et al. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 134(17), 7431–7441.[6]

  • Dumas, A. M., & Bode, J. W. (2012). "Synthesis and Stability of Potassium Acyltrifluoroborates." Organic Letters, 14(8), 2138–2141.

  • Molander, G. A. (2015).[7] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 48(7), 1919–1928.

Sources

Effect of pH on the stability of Potassium trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Potassium Trifluoro(4-methoxybenzoyl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to ensure you achieve the best results in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is Potassium Trifluoro(4-methoxybenzoyl)borate to air and moisture?

Potassium trifluoro(4-methoxybenzoyl)borate, like most potassium organotrifluoroborates, is a crystalline solid that is generally stable to air and moisture, making it significantly easier to handle and store than the corresponding boronic acid.[1][2][3][4] This stability is a key advantage, as it allows for indefinite storage under appropriate conditions without special precautions against degradation.[4] The tetracoordinate nature of the boron atom in the trifluoroborate salt "protects" the carbon-boron bond from premature decomposition.[3]

Best Practices for Storage:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • While generally stable, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent any potential slow degradation from atmospheric moisture.[6][7]

Q2: What is the general effect of pH on the stability of Potassium Trifluoro(4-methoxybenzoyl)borate?

The stability of potassium trifluoro(4-methoxybenzoyl)borate is highly dependent on the pH of the solution. The trifluoroborate moiety is essentially a protected form of the boronic acid. For it to become an active participant in reactions like the Suzuki-Miyaura cross-coupling, it must first hydrolyze to the corresponding boronic acid.[8][9][10] This hydrolysis process is critically influenced by pH.

  • Neutral to Mildly Acidic pH (pH ~ 6-7): The compound exhibits considerable stability. Hydrolysis is generally slow.

  • Acidic pH (pH < 6): The rate of hydrolysis increases under acidic conditions. In fact, for many organotrifluoroborates, the hydrolysis is acid-catalyzed.[9][10][11][12] This might seem counterintuitive for reactions that are run under basic conditions, a phenomenon referred to as an "acid-base paradox".[9][10][12]

  • Basic pH (pH > 8): While Suzuki-Miyaura reactions using trifluoroborates are run under basic conditions, the role of the base is complex. The base is necessary for the catalytic cycle of the cross-coupling reaction. However, strong bases can also promote the hydrolysis of the trifluoroborate to the active boronic acid. The rate of hydrolysis under basic conditions is highly dependent on the specific base used, the solvent system, and the electronic properties of the organic group attached to the boron.[8][9][10]

Summary of pH Effects on Stability
pH RangeConditionExpected StabilityPrimary Species
< 6AcidicLowRapid hydrolysis to boronic acid
6 - 7NeutralHighPredominantly intact trifluoroborate salt
> 8BasicVariableHydrolysis to boronic acid, rate is condition-dependent
Q3: Why are Suzuki-Miyaura reactions with potassium organotrifluoroborates performed under basic conditions if they are more stable at neutral pH?

This is an excellent question that highlights the intricate mechanism of these reactions. There are two primary reasons for using a base:

  • Activation of the Trifluoroborate: The hydrolysis of the trifluoroborate salt to the boronic acid is a necessary step for transmetalation to the palladium catalyst. This hydrolysis can be promoted by the basic conditions, although the mechanism is complex and can be influenced by phase-transfer effects.[8][9][10]

  • Facilitation of the Catalytic Cycle: The base is crucial for the overall Suzuki-Miyaura catalytic cycle. It is generally accepted that the base facilitates the formation of the active palladium(0) species and promotes the transmetalation step by converting the boronic acid to a more nucleophilic boronate species.

The "slow release" of the boronic acid from the more stable trifluoroborate under the reaction conditions is often advantageous, as it can minimize side reactions like protodeboronation and homocoupling that can occur when using the more reactive boronic acids directly.[8][9][10]

Troubleshooting Guide

Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

There are several potential causes for a low or failed reaction. Below is a systematic guide to troubleshooting this issue.

Potential Cause A: Inefficient Hydrolysis of the Trifluoroborate

The rate of hydrolysis of potassium trifluoro(4-methoxybenzoyl)borate to the active boronic acid might be too slow under your specific reaction conditions.

Troubleshooting Steps:

  • Choice of Base: The base plays a critical role. While weaker bases like K₂CO₃ are often used, a stronger base like Cs₂CO₃ might be necessary to promote efficient hydrolysis and transmetalation.[1][13][14]

  • Solvent System: The amount of water in the solvent system is crucial. A common solvent mixture is toluene/water or THF/water.[1][13] If the hydrolysis is suspected to be slow, slightly increasing the proportion of water can be beneficial. However, be aware that too much water can lead to competing side reactions.

  • Reaction Temperature: Increasing the reaction temperature (e.g., from 85°C to 100°C) can increase the rate of both the hydrolysis and the catalytic turnover.[1][13]

Potential Cause B: Catalyst Deactivation or Incompatibility

The palladium catalyst and ligand system may not be optimal for this specific substrate.

Troubleshooting Steps:

  • Ligand Choice: For electron-rich aryltrifluoroborates, a more electron-rich and bulky phosphine ligand, such as RuPhos, may be required to facilitate the reductive elimination step.[1][13][14]

  • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes improve the yield.[13][14]

Troubleshooting Workflow for Low Reaction Yield

G start Low or No Yield check_hydrolysis Hypothesis: Inefficient Hydrolysis start->check_hydrolysis check_catalyst Hypothesis: Catalyst Issue start->check_catalyst check_reagents Hypothesis: Reagent Quality start->check_reagents change_base Switch from K₂CO₃ to Cs₂CO₃ check_hydrolysis->change_base Action adjust_solvent Increase water content in solvent system check_hydrolysis->adjust_solvent Action increase_temp Increase reaction temperature check_hydrolysis->increase_temp Action change_ligand Use a more electron-rich ligand (e.g., RuPhos) check_catalyst->change_ligand Action increase_loading Increase catalyst/ligand loading check_catalyst->increase_loading Action verify_purity Verify purity of starting materials and trifluoroborate check_reagents->verify_purity Action

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Problem 2: Significant formation of protodeboronation byproduct.

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. While organotrifluoroborates are generally more resistant to protodeboronation than boronic acids, it can still occur under certain conditions.[13][14]

Potential Causes & Solutions:

  • Excess Water or Protic Solvents: High concentrations of water or other protic solvents can lead to protonolysis of the C-B bond, especially at elevated temperatures.

    • Solution: Carefully control the amount of water in your reaction. Ensure your organic solvents are dry if the reaction is sensitive to protic sources.

  • Non-Optimal pH: A pH that is too low can accelerate protodeboronation.

    • Solution: Ensure your base is sufficiently effective to maintain a basic environment throughout the reaction. The "acid-base paradox" suggests that even with a base, the bulk medium might not be as basic as expected.[9][10][12] Using a stronger base or ensuring efficient mixing can help.

  • Slow Catalytic Turnover: If the cross-coupling reaction is slow, the organoboron species has more time to undergo protodeboronation.

    • Solution: Optimize the reaction conditions (catalyst, ligand, temperature) to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.

pH-Dependent Equilibrium and Decomposition Pathway

G trifluoroborate R-BF₃⁻K⁺ (Stable Form) boronic_acid R-B(OH)₂ (Active Species for Coupling) trifluoroborate->boronic_acid Hydrolysis (pH dependent) boronic_acid->trifluoroborate Equilibration protodeboronation R-H (Protodeboronation Product) boronic_acid->protodeboronation Side Reaction (favored by low pH, excess H₂O)

Caption: Equilibrium and decomposition pathways for organotrifluoroborates.

Experimental Protocol: Assessing Stability at Different pH

This protocol provides a general method to assess the stability of Potassium Trifluoro(4-methoxybenzoyl)borate at different pH values using ¹⁹F NMR spectroscopy.

Materials:

  • Potassium trifluoro(4-methoxybenzoyl)borate

  • Buffered aqueous solutions (e.g., pH 4, pH 7, pH 10)

  • Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and the buffer)

  • NMR tubes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Potassium Trifluoro(4-methoxybenzoyl)borate in a suitable deuterated solvent.

  • Sample Preparation: In separate NMR tubes, add a known volume of the stock solution. To each tube, add a specific buffered aqueous solution to achieve the desired final pH.

  • Initial NMR Spectrum: Immediately after preparation, acquire a ¹⁹F NMR spectrum for each sample. The trifluoroborate anion will have a characteristic signal.

  • Time-Course Monitoring: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., 1 hour, 4 hours, 24 hours) while keeping the samples at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • Data Analysis: Monitor the decrease in the integral of the trifluoroborate signal over time relative to an internal standard. A rapid decrease indicates instability at that particular pH. The appearance of new fluorine-containing signals could indicate the formation of hydrolysis intermediates or byproducts.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Cammidge, A. N., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Cammidge, A. N., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Cammidge, A. N., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. American Chemical Society. [Link]

  • Cammidge, A. N., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ito, T. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5558–5569. [Link]

  • Cammidge, A. N., & Gevorgyan, V. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 134(18), 7431-41. [Link]

  • Sdfine. (n.d.). potassium fluoride. [Link]

  • Cowley, A. R., & O'Hare, D. (2011). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), m1386–m1388. [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663–674. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: A MILD AND EFFICIENT SYNTHESIS OF PHENOLS AND ALCOHOLS. Organic Syntheses, 88, 293. [Link]

Sources

Dealing with oxidative degradation of potassium acyltrifluoroborates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability, Degradation, and Handling of KATs Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Core Stability Directive

Status: ACTIVE Summary: Potassium acyltrifluoroborates (KATs) are distinct from their aldehyde or acyl chloride counterparts. They are generally stable to air oxidation in the solid state but are susceptible to hydrolytic degradation in solution, particularly under acidic conditions.

Crucial Distinction: Users often mistake hydrolytic decomposition (protodeboronation) for oxidative degradation. True oxidative degradation typically requires the presence of a strong oxidant or a photoredox catalyst + light.

Quick Diagnostic Matrix
ObservationProbable CauseImmediate Action
Solid turns sticky/wet Hygroscopic moisture absorption (Hydrolysis risk)Store in desiccator; Recrystallize immediately.
Solution turns black/tarry Uncontrolled radical polymerization (Oxidative)Check for trace metals/oxidants; Exclude light.
NMR shows

Hydrolysis (Acid-catalyzed)Buffer solution to pH > 4.5; Remove excess acid.
NMR shows

Protodeboronation (Post-hydrolysis)Lower temperature; Check for fluoride scavengers.

Technical Deep Dive: Mechanisms of Degradation

To troubleshoot effectively, you must understand the competing pathways. KATs exist in an equilibrium that can be tipped toward productive chemistry or destructive degradation.

The Degradation Pathway (Hydrolysis vs. Oxidation)

KAT_Pathways KAT KAT Reagent (R-CO-BF3 K) Eq_Species Equilibrium Species (R-CO-BF2(OH)-) KAT->Eq_Species H2O / H+ Radical Acyl Radical (R-CO•) KAT->Radical SET Oxidation (Photoredox/Peroxide) Eq_Species->KAT F- (excess) Boronic Acyl Boronic Acid (R-CO-B(OH)2) Eq_Species->Boronic -F / +H2O (Irreversible if F- removed) Decomp Decomposition (R-H + Boric Acid) Boronic->Decomp Protodeboronation (Rapid) Radical->Decomp No Trap / O2 (Side Rxn) Product Amide / Heterocycle (Product) Radical->Product Trapping Agent (e.g., Imine/Arene)

Figure 1: Competition between hydrolytic degradation (top path) and productive oxidative activation (bottom path).

Hydrolytic Instability (The "Silent Killer")

KATs are coordinated borates. In the presence of water and acid (pH < 4), the trifluoroborate group undergoes ligand exchange (


).
  • Mechanism:

    
    
    
  • Consequence: The resulting acyl boronic acid is highly unstable and rapidly protodeboronates to the parent alkane/arene (

    
    ) or oxidizes to the carboxylic acid if 
    
    
    
    is present.
  • Prevention: Maintain pH > 4.5 during storage and handling.

Oxidative Instability (Radical Generation)

KATs possess a relatively low oxidation potential (


 to 

V vs SCE).
  • Mechanism: Single Electron Transfer (SET) generates an acyl radical (

    
    ).
    
  • Risk Factor: If you store KATs in solvents containing peroxides (e.g., uninhibited ethers) or expose them to light in the presence of trace photoactive impurities, they will generate radicals that dimerize or react with solvent.

Storage & Handling Protocols

FAQ: How do I store my KAT library?

A: Solid state storage is robust. Solution storage is risky.

ParameterProtocolRationale
Temperature 4°C or -20°C (Solid)Slows lattice vibration and moisture diffusion.
Atmosphere Ambient Air (Solid) / Argon (Solution)Solids are air-stable. Solutions absorb

(acidifying) or

.
Container Plastic (PP/PE) preferred over GlassGlass can leach alkali or react with trace HF, accelerating hydrolysis.
Solvents DMSO-d6, Acetone-d6,

Avoid

(often acidic due to HCl formation).
Protocol: Rescuing "Wet" or Degraded KATs

If your KAT has turned into a sticky paste (hygroscopic failure), it contains hydrolyzed fluoroborates and HF.

  • Dissolve: Dissolve the crude material in minimal warm Acetone (or Acetonitrile for polar KATs).

  • Filter: Filter through a glass frit to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Precipitate: Slowly add Diethyl Ether (or

    
    /Hexane mix) until a white precipitate forms.
    
  • Collect: Filter the solid and wash copiously with Ether.

  • Dry: High vacuum is essential to remove trace water.

Troubleshooting Reaction Failures

Scenario A: The "Black Tar" Effect (Oxidative Failure)

Symptoms: Reaction mixture turns dark immediately; low yield; complex TLC. Context: Common in photoredox or oxidative coupling reactions.

Root Cause: The KAT is oxidizing too fast relative to the trapping step, or trace copper/iron is catalyzing decomposition.

Corrective Workflow:

  • Check the Oxidant: If using chemical oxidants (e.g., peroxides for TIMs), reduce the equivalents or switch to slow-addition.

  • Chelation: Add 1-5 mol% EDTA or 1,10-Phenanthroline to the reaction. This sequesters trace metal impurities (Cu, Fe) that catalyze non-productive oxidation.

  • Degas: Oxygen can quench the triplet state of photocatalysts or react with the acyl radical to form peroxy species. Sparge with Argon for 15 mins.

Scenario B: No Reaction / Hydrolysis (Ligation Failure)

Symptoms: Starting material disappears, but product is not formed. NMR shows aldehyde or alkane. Context: KAT Ligation (Amide formation).[1][2][3][4]

Root Cause: pH is too low. While KAT ligation requires acid catalysis, pH < 3 destroys the reagent faster than it reacts.

Corrective Workflow:

  • Buffer Check: Ensure the reaction is buffered (Oxalate or Acetate) at pH 3.5 – 4.5 .

  • Concentration: KAT ligations are second-order.[4][5] High concentration (0.1 M – 0.5 M) favors ligation over hydrolysis. Do not run dilute (< 10 mM) unless necessary.

  • The "Fluoride Trick": Add KF (0.5 – 1.0 equiv) to the reaction mixture. This shifts the hydrolysis equilibrium back toward the stable trifluoroborate (

    
    ), extending the half-life of the reagent in aqueous media.
    

Interactive Troubleshooting Guide

Troubleshooting_Flow Start Problem Detected Type Identify Failure Mode Start->Type Hydrolysis Reagent Disappears / Product = R-H or R-CHO Type->Hydrolysis Clean decomp Oxidation Black Mixture / Complex Impurities Type->Oxidation Messy decomp Check_pH Check pH Hydrolysis->Check_pH Check_Metals Check Trace Metals Oxidation->Check_Metals Action_Buffer Adjust Buffer to pH 4.0-5.0 Add KF additive Check_pH->Action_Buffer pH < 3 Action_Chelator Add EDTA/Phenanthroline Recrystallize KAT Check_Metals->Action_Chelator Cu/Fe present

Figure 2: Decision tree for diagnosing KAT reaction failures.

References & Authoritative Sources

  • Dumas, A. M., & Bode, J. W. (2012).[2][3][4][6] Synthesis of Acyltrifluoroborates. Organic Letters, 14(8), 2138–2141. Link

    • Core grounding for synthesis and purification protocols.

  • Molander, G. A., et al. (2012).[3][4] Photoredox Cross-Coupling of Potassium Acyltrifluoroborates with Aryl Bromides. Organic Letters. Link

    • Establishes the oxidative radical generation pathway.

  • Noda, H., et al. (2014).[2][4] Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide-Formation.[4][5] J. Am. Chem. Soc., 136(15), 5611–5614. Link

    • Provides kinetic data on hydrolytic stability vs. ligation rates.

  • Dumas, A. M., Molander, G. A., & Bode, J. W. (2012).[2][3][4][6] Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.[4][5] Angewandte Chemie Int.[2] Ed.Link

    • Foundational text on aqueous stability and pH dependence.

Sources

Technical Support Guide: Recrystallization of Crude Potassium trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

An Internal Technical Resource by the Applications & Process Chemistry Group

Introduction

Potassium organotrifluoroborate salts are valued reagents in modern synthetic chemistry, prized for their stability and versatility in cross-coupling reactions.[1] Unlike their boronic acid precursors, which can be prone to dehydration and protodeboronation, potassium trifluoro(4-methoxybenzoyl)borate and its analogs are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2] However, this stability is only fully realized when the material is of high purity. Crude products from synthesis often contain residual inorganic salts, unreacted starting materials, or byproducts that can interfere with downstream applications.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude Potassium trifluoro(4-methoxybenzoyl)borate via recrystallization. It is structured as a practical, field-tested manual, combining troubleshooting for common issues with foundational knowledge and detailed protocols.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of potassium organotrifluoroborate salts in a direct question-and-answer format.

Question 1: My product has separated as an oily liquid instead of crystals. What causes "oiling out" and how can I fix it?

  • Probable Cause & Scientific Explanation: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a solid crystalline lattice. This typically happens under two conditions:

    • High Impurity Level: The impurities present are depressing the melting point of your crude material to below the temperature of the recrystallization solution. This creates a molten eutectic mixture.

    • Rapid Cooling or Supersaturation: If a highly concentrated solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid (an oil). The high boiling point of a chosen solvent relative to the compound's melting point can also contribute to this issue.[3]

  • Recommended Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small, measured amount of additional hot solvent to slightly decrease the saturation level.

    • Slow Cooling Protocol: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, transfer it to a refrigerator (4 °C) and then to a freezer (-20 °C) if necessary. Gradual temperature change is critical for ordered crystal growth.

    • Induce Crystallization: If the solution remains clear upon slow cooling, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single seed crystal from a previous successful batch.

    • Solvent System Re-evaluation: If oiling out persists, your solvent system may be inappropriate. The solvent might be too nonpolar, causing the polar salt to crash out prematurely. Consider a more polar solvent or a mixed-solvent system (see FAQ 3).

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

  • Probable Cause & Scientific Explanation: The failure of crystals to form is almost always due to one of two reasons:

    • Excessive Solvent: This is the most common error.[3] If too much solvent was used to dissolve the crude product, the solution is not supersaturated upon cooling, and the compound remains happily in solution.

    • Inhibition of Nucleation: Sometimes, even in a supersaturated solution, the initial energy barrier for crystal nucleation is not overcome. This can happen in very clean glassware with highly purified compounds.

  • Recommended Solutions:

    • Reduce Solvent Volume: Carefully remove a portion of the solvent using a rotary evaporator. Aim to reduce the volume by 25-50%, then repeat the slow cooling process. For water-based recrystallizations where a rotovap is inefficient, re-extracting the compound into an organic solvent, drying, and restarting the recrystallization is a viable, albeit longer, alternative.[3]

    • Induce Nucleation: Use the techniques described above (scratching the flask or adding a seed crystal) to provide a starting point for crystal growth.

    • Consider an Anti-Solvent: If you are using a solvent in which your compound is quite soluble (e.g., methanol, water), you can try adding a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane). Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then allow it to stand. This drastically reduces the solubility of the product, forcing crystallization.

Question 3: My final yield is very low. What factors could be responsible?

  • Probable Cause & Scientific Explanation: A low yield can result from several factors throughout the process:

    • Using Too Much Solvent: As discussed, this prevents full precipitation of the product, leaving a significant amount dissolved in the mother liquor.

    • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.

    • Washing with a "Good" Solvent: Washing the isolated crystals with a solvent in which they are even slightly soluble will dissolve some of your product and wash it away with the filtrate.

    • Incomplete Conversion: The crude material may not have been fully converted to the trifluoroborate salt, and the unreacted boronic acid or ester may have different solubility properties, remaining in the mother liquor.

  • Recommended Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent (~5-10%) before filtering to ensure the product stays in solution.

    • Use Ice-Cold Wash Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The compound's solubility will be significantly lower at colder temperatures.

    • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by further concentrating the solvent and re-cooling. Note that this second crop will likely be less pure than the first.

Question 4: My recrystallized product still shows impurities in its ¹H or ¹¹B NMR spectrum. How do I identify and remove them?

  • Probable Cause & Scientific Explanation: Impurities after recrystallization are typically either co-crystallized organic materials or residual inorganic salts.

    • Organic Impurities: These are compounds with solubility profiles very similar to your product. A single recrystallization may not be sufficient to remove them.

    • Inorganic Salts (e.g., KHF₂): The synthesis of potassium organotrifluoroborates uses an excess of potassium hydrogen difluoride (KHF₂).[2] While KHF₂ is soluble in water and methanol, it has very low solubility in solvents like acetonitrile or acetone.[4] If the purification does not specifically address this, it can remain as a contaminant.

    • Pinacol: If the starting material was a pinacol boronic ester, the pinacol byproduct can be difficult to remove and may inhibit crystallization.[5]

  • Recommended Solutions:

    • Second Recrystallization: For persistent organic impurities, a second recrystallization, perhaps using a different solvent system, is often effective.

    • Extraction/Precipitation for Inorganic Salts: A highly effective method involves dissolving the crude material in a solvent mixture where the desired product is soluble but inorganic salts are not. For example, a procedure for a related compound involves dissolving the crude solid in methanol/water, concentrating it, and then performing an extractive workup with hot acetonitrile.[2] The potassium trifluoroborate salt dissolves in the hot acetonitrile, while excess KHF₂ and other inorganic salts do not and can be removed by filtration. The pure product is then recovered by concentrating the acetonitrile filtrate.

    • Azeotropic Removal of Pinacol: If pinacol is the suspected impurity, a specialized procedure is required. This involves repeatedly dissolving the crude salt in 50% aqueous methanol and removing the volatiles on a rotary evaporator. Pinacol forms an azeotrope with water and can be effectively removed under vacuum.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Potassium trifluoro(4-methoxybenzoyl)borate?

There is no single "best" solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For potassium organotrifluoroborates, which are polar salts, common and effective choices include:

  • Acetonitrile: Often the solvent of choice. It has a convenient boiling point and is excellent at excluding inorganic salt impurities.[4][6]

  • Acetone/Water or Acetonitrile/Water: A mixed-solvent system can be used to fine-tune solubility. The compound is dissolved in a minimal amount of hot acetone or acetonitrile, and water is added dropwise until the solution becomes faintly cloudy, indicating saturation. Re-heating to clarify followed by slow cooling yields crystals.[4]

  • Methanol/Water: Useful for dissolving highly polar crude mixtures, but less effective at excluding inorganic salts.

  • Water: Can be used for some highly polar aryltrifluoroborates, but solubility may be high even at room temperature, potentially leading to lower yields.[4]

Q2: How does the stability of potassium organotrifluoroborates affect the recrystallization process?

The exceptional stability of the trifluoroborate moiety is a significant advantage.[7] Unlike boronic acids, they are generally stable to air, moisture, and heat (within reasonable limits for recrystallization).[1] This means you can use protic solvents like water or methanol and heat to reflux without significant risk of protodeboronation or decomposition, which simplifies solvent selection and handling.[5]

Q3: Can I use a mixed-solvent system? How do I choose one?

Yes, mixed-solvent systems are very powerful. The strategy involves pairing a "solvent" (in which the compound is soluble) with an "anti-solvent" (in which the compound is insoluble). The two liquids must be miscible.

  • How to Choose:

    • Find a solvent that readily dissolves your compound (e.g., methanol, acetone, acetonitrile).

    • Find an anti-solvent in which your compound is poorly soluble (e.g., diethyl ether, hexane, ethyl acetate).

    • Ensure the two solvents are miscible.

  • General Procedure: Dissolve the crude solid in a minimum of the hot "solvent." Add the "anti-solvent" dropwise at temperature until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "solvent" to re-clarify, then allow the solution to cool slowly.

Q4: What is the purpose of washing the filtered crystals and what solvent should I use?

The purpose of washing is to rinse away the residual mother liquor, which is saturated with the soluble impurities you are trying to remove. The key is to use a solvent that will dissolve the impurities but not your product. The best choice is typically a small amount of the ice-cold recrystallization solvent. This minimizes the amount of product that dissolves and is lost during the wash.

Section 3: Recommended Protocols

Protocol 1: Recrystallization from a Single Solvent (Acetonitrile)

This method is effective for removing less-polar organic impurities and residual inorganic salts.

  • Dissolution: Place the crude Potassium trifluoro(4-methoxybenzoyl)borate (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add acetonitrile (e.g., 100 mL) and heat the mixture to reflux with stirring.

  • Hot Filtration (Recommended): If insoluble material (like KHF₂) is observed, perform a hot filtration. Place a funnel with fluted filter paper on a second, pre-heated flask. Pour the hot solution through the filter paper quickly. Rinse the first flask with a small amount of hot acetonitrile and pass this through the filter as well.

  • Crystallization: Remove the filtrate from the heat and cover the flask. Allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold acetonitrile (2 x 10 mL).

  • Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for 15-20 minutes. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.

Section 4: Data Tables

Table 1: Properties of Common Recrystallization Solvents for Potassium Organotrifluoroborates

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use with K-organotrifluoroborates
Acetonitrile 8237.5Excellent choice. Good solvency when hot, poor for inorganic salts.[2][4]
Acetone 5621Good solvency. Often used with an anti-solvent like ether or hexane.[6]
Water 10080.1High dissolving power, may lead to lower yields. Good for highly polar salts.[4]
Methanol 6533High dissolving power. Will also dissolve inorganic salt impurities.
Ethanol 7824.5Similar to methanol, but slightly less polar.
Diethyl Ether 354.3Typically used as an anti-solvent. Product is insoluble.
Hexane 691.9Nonpolar anti-solvent. Product is insoluble.

Section 5: Process & Logic Diagrams

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (to remove insoluble impurities) A->B if solids remain C Allow Filtrate to Cool Slowly A->C if fully dissolved B->C D Induce Crystallization (if necessary) C->D E Isolate Crystals (Vacuum Filtration) C->E D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Product F->G

Caption: Standard experimental workflow for recrystallization.

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Stefani, H. A., et al. (2005). TETRABUTYLAMMONIUM TRIFLUORO(4-FLUOROPHENYL)BORATE. Organic Syntheses, 83, 1. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Bagutski, V., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron, 65(49), 9956–9960. [Link]

  • Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

  • Molander, G. A., et al. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 10. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Lloyd-Jones, G. C., & Gouverneur, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(32), 7852-7856. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

Sources

Validation & Comparative

Technical Comparison: 19F NMR Profiling of Potassium Trifluoro(4-methoxybenzoyl)borate (KAT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Potassium trifluoro(4-methoxybenzoyl)borate , a specialized Potassium Acyltrifluoroborate (KAT) reagent. It is designed for researchers utilizing chemoselective amide ligations and radical polymerizations.

Executive Summary: The KAT Advantage

Potassium trifluoro(4-methoxybenzoyl)borate is a Potassium Acyltrifluoroborate (KAT) , a class of amphiphilic organoboron species pioneered by the Bode and Molander groups. Unlike traditional boronic acids or MIDA boronates, this compound contains a carbonyl-boron bond (


), imparting unique reactivity.

It is primarily used for KAT Ligations —the rapid, chemoselective formation of amide bonds with hydroxylamines under aqueous, acidic conditions. 19F NMR is the gold standard for its characterization due to the distinct spectral signature of the


 group, which serves as a sensitive probe for purity, hydrolysis, and reaction progress.
19F NMR Characterization Profile

The fluorine nucleus in the trifluoroborate group (


) provides a clean, highly sensitive handle for quantification.
Spectral Signature
  • Chemical Shift (

    
    ):  Typically -145.0 to -150.0 ppm  (referenced to 
    
    
    
    at 0 ppm or
    
    
    at -63.7 ppm).
    • Note: This is distinct from aryl trifluoroborates (e.g., Potassium 4-methoxyphenyltrifluoroborate), which typically resonate downfield around -139 to -142 ppm . The electron-withdrawing carbonyl group in the KAT reagent shields the fluorine nuclei less than the direct aryl ring.

  • Multiplicity: Broad quartet or 1:1:1:1 quartet.

    • Cause: Scalar coupling between

      
       and the quadrupolar 
      
      
      
      nucleus (
      
      
      , ~80% abundance).
    • Coupling Constant (

      
      ):  ~30–50 Hz.
      
  • Solvent Effects:

    • DMSO-

      
      :  Recommended for routine QC. Sharpens the quartet due to viscosity/relaxation effects.
      
    • Acetone-

      
      :  Good solubility, but may show broader lines.
      
    • 
      :  Usable, but rapid exchange or hydrolysis can occur at low pH (
      
      
      
      ).
Impurity Profiling (Common Contaminants)
ImpurityChemical Shift (

)
Origin
Free Fluoride (

)
-110 to -120 ppm (broad)Hydrolysis (loss of

)

/

-145 to -155 ppm (singlet/quartet)Excess reagent from synthesis
Boronic Acid (Hydrolysis) Silent in 19FDetectable via 11B NMR or 1H NMR
Comparative Analysis: KAT vs. Alternatives

This section objectively compares the KAT reagent against its precursors and protected analogs.

Table 1: Performance Matrix
FeaturePotassium Trifluoro(4-methoxybenzoyl)borate (KAT) MIDA Acylboronate 4-Methoxybenzoylboronic Acid
Structure



19F NMR Signal Diagnostic Quartet (~ -148 ppm) Silent (requires 1H/11B)Silent
Stability (Solid) High (Air/Moisture Stable)High (Bench Stable)Moderate (Prone to dehydration)
Solubility DMSO, Acetone, Water, MeOHDMSO, MeCN (Poor in Water)Organic Solvents
Reactivity Fast Ligation (pH < 4)Slow (Requires hydrolysis)Unstable / Reversible
Atom Economy HighLow (Loss of MIDA ligand)High
Diagram 1: Stability & Reactivity Logic

KAT_Logic KAT KAT Reagent (Ar-CO-BF3) Acidic Acidic Media (pH < 4) KAT->Acidic Activation Neutral Neutral Media (pH 7) KAT->Neutral Storage Ligation Amide Ligation (Fast) Acidic->Ligation + Hydroxylamine Hydrolysis Slow Hydrolysis (to Boronic Acid) Acidic->Hydrolysis + H2O (No Nucleophile) Stable Bench Stable (No Reaction) Neutral->Stable

Caption: Activation pathway of Potassium Acyltrifluoroborates. Low pH triggers reactivity, while neutral conditions favor stability.

Experimental Protocols
Protocol A: Synthesis via Thioimidate Cross-Coupling

Primary Reference: Bode, J. W. et al. Angew.[1] Chem. Int. Ed. 2012 / 2021.

This method converts widely available boronic acids into KATs using a "KAT transfer reagent."[2][3]

Reagents:

  • 4-Methoxyphenylboronic acid (1.0 equiv)

  • Methyl (phenylthio)iminium trifluoroborate (KAT Transfer Reagent) (1.0 equiv)

  • 
     (5 mol%)
    
  • 
     (Copper(I) thiophene-2-carboxylate) (1.5 equiv)
    
  • Solvent: THF/DMA (1:1)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine the boronic acid, KAT transfer reagent, and CuTc in a reaction vial.

  • Catalyst: Add

    
    .
    
  • Reaction: Add degassed THF/DMA. Stir at 40–60 °C for 12–18 hours.

  • Workup:

    • Dilute with

      
       to precipitate inorganic salts.
      
    • Filter through Celite.

    • Concentrate the filtrate.

  • Purification: Dissolve the crude residue in minimal Acetone. Add

    
     dropwise to induce crystallization of the KAT salt. Filter and dry.
    
Protocol B: 19F NMR Sample Preparation for QC

Objective: Confirm purity and absence of free fluoride.

  • Mass: Weigh 10–15 mg of the isolated KAT salt.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
      (preferred for resolution).
    
  • Reference: Add an internal standard if quantification is needed (e.g.,

    
    -trifluorotoluene, 
    
    
    
    ppm).
  • Acquisition:

    • Range: -100 to -200 ppm.

    • Scans: 16–64 (High sensitivity of 19F allows few scans).

    • Delay (D1): > 5 seconds (to allow full relaxation for integration).

Synthesis Workflow Diagram

Synthesis_Workflow BoronicAcid 4-Methoxyphenyl Boronic Acid Coupling Liebeskind-Srogl Cross-Coupling (THF/DMA, 50°C) BoronicAcid->Coupling TransferReagent KAT Transfer Reagent (Thioimidate) TransferReagent->Coupling Catalysts Pd(OAc)2 (cat.) CuTc (stoich.) Catalysts->Coupling Workup Precipitation & Filtration Coupling->Workup Crystallization Recrystallization (Acetone/Et2O) Workup->Crystallization Product Potassium Trifluoro (4-methoxybenzoyl)borate Crystallization->Product QC 19F NMR QC (-148 ppm) Product->QC

Caption: Synthesis of KATs from boronic acids via Pd/Cu-mediated cross-coupling.

References
  • Dumas, A. M., & Bode, J. W. (2012). "Synthesis of Acyltrifluoroborates." Organic Letters, 14(8), 2138–2141. Link

  • Molander, G. A., & Ellis, N. (2003). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. Link

  • Noda, H., & Bode, J. W. (2020). "Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability." ACS Omega, 5(28), 17015–17020. Link

  • Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2021). "Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent." Angewandte Chemie International Edition, 60(7), 3918–3922. Link

  • Patterson, R. E. (2021). "19F NMR Chemical Shifts of Organofluorine Compounds." Sigma-Aldrich Technical Guides. Link

Sources

Comparative Guide: Reactivity of Electron-Rich vs. Electron-Poor Acyl Trifluoroborates (KATs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium Acyltrifluoroborates (KATs) have emerged as a premier class of acyl donors, bridging the gap between the stability of amides and the reactivity of aldehydes.[1] However, their utility is strictly governed by the electronic nature of the acyl substituent.[1]

This guide provides a technical comparison between Electron-Rich (ER-KATs) and Electron-Poor (EP-KATs) variants.[1] The core dichotomy is a trade-off: ER-KATs offer superior hydrolytic stability and lower oxidation potentials , whereas EP-KATs exhibit accelerated kinetics in nucleophilic ligations but suffer from rapid protodeboronation and resistance to oxidative radical generation. [1]

Mechanistic Foundations & Stability Profiles

The reactivity of a KAT is dictated by the electron density at the carbonyl carbon and the boron center.[1] The trifluoroborate group (


) is a strong 

-donor, but the stability of the C-B bond is heavily influenced by the substituent (

).[1]
Hydrolytic Stability (Protodeboronation)

The primary failure mode for KATs is protodeboronation, where water hydrolyzes the C-B bond to release an aldehyde.[1]

  • Electron-Rich KATs (e.g.,

    
    -OMe-Ph, Alkyl):  High electron density on the carbonyl stabilizes the C-B bond against hydrolytic cleavage.[1] These species are often bench-stable for months.[1]
    
  • Electron-Poor KATs (e.g.,

    
    -NO
    
    
    
    -Ph, Pyridyl):
    Electron-withdrawing groups (EWGs) pull density from the carbonyl, making the C-B bond more labile.[1] In aqueous acidic media, EP-KATs can degrade within minutes.[1]
Visualization: Protodeboronation Pathway

The following diagram illustrates the degradation pathway that is accelerated by electron-withdrawing groups.[1]

Protodeboronation KAT KAT (R-CO-BF3 K) Hydrolysis Hydrolysis (H2O / H+) KAT->Hydrolysis Slow for ER Fast for EP BoronicAcid Acyl Boronic Acid (Transient) Hydrolysis->BoronicAcid Aldehyde Aldehyde (Degradation Product) BoronicAcid->Aldehyde - B(OH)3

Caption: Electron-poor substituents lower the activation energy for the hydrolysis step, leading to rapid aldehyde formation.[1]

Reactivity in KAT Ligation (Amide Formation)[1][2][3][4]

The "Bode Ligation" involves the reaction of a KAT with a hydroxylamine (


) to form an amide.[1] This reaction is chemoselective and proceeds in water.[2][3][4]
Kinetic Comparison
  • Electron-Poor KATs: The carbonyl carbon is highly electrophilic.[1] Nucleophilic attack by the hydroxylamine is rapid.[1]

    • Result: Fast ligation (

      
      ), but competes with hydrolysis.[1]
      
  • Electron-Rich KATs: The carbonyl is less electrophilic.[1]

    • Result: Slower ligation (

      
      ), but high fidelity due to stability.[1]
      

Critical Insight: While EP-KATs are inherently faster, ER-KATs are often preferred for complex biomolecule conjugation because they survive the reaction conditions long enough to ensure high conversion, whereas EP-KATs may decompose before finding the partner.[1]

KAT_Ligation Reactants KAT + Hydroxylamine Complex Boron-ate Complex Reactants->Complex Nucleophilic Attack (Faster for EP-KAT) TS Rearrangement TS Complex->TS 1,2-Migration Product Amide Bond TS->Product - HOPF3-

Caption: The rate-limiting step is often the initial nucleophilic attack, which is accelerated by EWGs in EP-KATs.

Reactivity in Photoredox Chemistry (Radical Generation)

KATs serve as precursors for acyl radicals via Single Electron Transfer (SET) oxidation.[1] Here, the trend reverses compared to ligation.[1]

Oxidation Potentials ( )[1]
  • Electron-Rich KATs: The electron-donating groups destabilize the HOMO, making the molecule easier to oxidize (lower

    
    ).[1]
    
    • Implication: Can be activated by mild photocatalysts (e.g., Eosin Y, 4CzIPN).[1]

  • Electron-Poor KATs: The EWGs stabilize the HOMO, significantly increasing

    
    .[1]
    
    • Implication: Requires high-energy photocatalysts (e.g., Ir[dF(CF

      
      )
      
      
      
      ppy]
      
      
      (dtbbpy)
      
      
      ) or may fail to oxidize entirely.[1]
Radical Stability & Trapping

Once the radical is formed (


):
  • ER-Radicals: More nucleophilic. Prone to over-oxidation or mismatch with electron-rich traps (polarity mismatch).[1]

  • EP-Radicals: Highly electrophilic.[1] React very efficiently with electron-rich alkenes (Giese addition) if they can be generated.[1]

Comparative Data Summary

The following table synthesizes experimental data trends observed in standard conditions (pH 4-7 for ligation, Blue LED for photoredox).

FeatureElectron-Rich KATs (

-OMe, Alkyl)
Electron-Poor KATs (

-CF

, Pyridyl)
Hydrolytic Stability (

)
High (> weeks in solution)Low (Minutes to Hours)
Ligation Rate (

)
Moderate (

)
Fast (

)
Oxidation Potential (

)
Low (

vs SCE)
High (

vs SCE)
Photoredox Utility Excellent (Easy radical gen.)[1]Challenging (Hard to oxidize)
Storage Requirement Ambient / BenchtopFreezer / Desiccator

Experimental Protocols

Protocol A: Standard KAT Ligation (Amide Formation)

Validates the stability/reactivity balance.[1]

  • Preparation: Dissolve KAT (1.0 equiv, 10 mM) and Hydroxylamine derivative (1.0 equiv) in 1:1 H2O:CH3CN.

  • Acidification: Adjust pH to ~1.0 using 1M HCl (or use 0.1 M oxalic acid buffer).

    • Note: Acid catalysis is required. For ER-KATs, pH can be lower.[1][4] For EP-KATs, keep pH > 2 to prevent rapid hydrolysis.[1]

  • Monitoring: Stir at RT. Monitor by LC-MS for the disappearance of the KAT mass (

    
    ) and appearance of Amide (
    
    
    
    ).
  • Workup: Neutralize with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Photoredox Giese Addition (Radical)

Validates the oxidation potential.[1]

  • Setup: In a vial, combine KAT (1.5 equiv), Electron-Deficient Alkene (1.0 equiv, e.g., ethyl acrylate), and Photocatalyst (2 mol%, e.g., Ir-catalyst).

  • Solvent: Add degassed DMSO or DMF (0.1 M).[1]

  • Irradiation: Irradiate with Blue LEDs (450 nm) under

    
     atmosphere for 12-24 h.
    
    • Checkpoint: If using an EP-KAT, add a stronger oxidant or use a more oxidizing catalyst (e.g., Acridinium salts).[1]

  • Purification: Dilute with water, extract, and purify via flash chromatography.

References

  • Dumas, A. M., & Bode, J. W. (2012).[1] Synthesis of acyltrifluoroborates. Organic Letters. [Link]

  • Noda, H., Erős, G., & Bode, J. W. (2014).[1][2][3] Rapid ligations with equimolar reactants in water with the potassium acyltrifluoroborate (KAT) amide formation. Journal of the American Chemical Society.[1][2][5] [Link][1]

  • Molander, G. A., & Wisniewski, S. R. (2012).[1][5] Stereospecific Cross-Coupling of Secondary Organotrifluoroborates. Journal of the American Chemical Society.[1][2][5] [Link][1]

  • Lang, S. B., et al. (2015).[1] Photoredox-Mediated Generation of Carbon-Centered Radicals from Potassium Organotrifluoroborates. Angewandte Chemie International Edition. [Link][1]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018).[1][6] One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters. [Link][1]

Sources

Comparative Guide: Potassium Trifluoro(4-methoxybenzoyl)borate vs. Thioesters for Peptide Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potassium Trifluoro(4-methoxybenzoyl)borate (KAT) vs. Thioesters for Native Chemical Ligation Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Potassium Acyltrifluoroborates (KATs) —specifically exemplified by the bench-stable reagent Potassium trifluoro(4-methoxybenzoyl)borate —and traditional Thioesters used in Native Chemical Ligation (NCL) .

While NCL remains the gold standard for cysteine-based protein assembly, KAT ligation (developed largely by the Bode group) offers a distinct chemoselective alternative that operates without thiols/cysteines, utilizing the reaction between acylboronates and hydroxylamines. This guide analyzes the stability, kinetics, and experimental utility of both methodologies for drug development and chemical biology applications.

FeatureThioesters (NCL)Potassium Trifluoro(4-methoxybenzoyl)borate (KAT)
Primary Mechanism Transthioesterification

S-N Shift
Acylboronate-Hydroxylamine Condensation
Ligation Site N-terminal Cysteine (Native)N-terminal Hydroxylamine (Forms Homoserine/Amide)
Reagent Stability Low/Moderate (Hydrolysis prone)High (Air/Moisture stable solid)
Optimal pH Neutral (pH 7.0–7.5)Acidic (pH 3.0–4.0) to Neutral
Kinetics Fast (with aryl thiol catalysts)Fast (

at acidic pH)

Mechanism Deep Dive

Native Chemical Ligation (Thioester-Mediated)

NCL relies on the reversible reaction between a C-terminal thioester and an N-terminal cysteine. The reaction is thermodynamically driven by the formation of a stable amide bond after an irreversible S


N acyl shift.

NCL_Mechanism Thioester Peptide-Thioester (C-term) Inter Thioester Intermediate (Transthioesterification) Thioester->Inter R-SH Catalyst Cys Cys-Peptide (N-term) Cys->Inter Transition S-N Acyl Shift (Irreversible) Inter->Transition Product Native Peptide Bond (Amide) Transition->Product

Caption: NCL proceeds via a reversible transthioesterification followed by a spontaneous, irreversible S-N acyl shift to form a native peptide bond.

KAT Ligation (Borate-Mediated)

KAT ligation, also known as KAHA (Ketoacid-Hydroxylamine) ligation type II, utilizes potassium acyltrifluoroborates. The reagent Potassium trifluoro(4-methoxybenzoyl)borate acts as a stable acyl donor. It reacts with an N-terminal hydroxylamine (often O-carbamoyl or 5-oxaproline) to form an amide.

KAT_Mechanism KAT Acyl-KAT (4-methoxybenzoyl-BF3) Complex Tetrahedral Boronate Intermediate KAT->Complex Acidic pH HA Hydroxylamine (R-NH-OR') HA->Complex Release BF3 Release (Irreversible) Complex->Release Amide Amide Bond (Ligation Product) Release->Amide + H2O, BF3

Caption: KAT ligation involves the coordination of the hydroxylamine to the boron center, followed by an intramolecular transfer of the acyl group and release of BF3.

Critical Performance Analysis

Stability & Handling: The KAT Advantage

One of the most significant differentiators is reagent stability.

  • Thioesters: Alkyl thioesters are relatively stable but unreactive; aryl thioesters (required for fast NCL) are highly reactive and prone to hydrolysis and aminolysis. They are typically oils or unstable solids that must be stored at -20°C and used quickly.

  • Potassium Trifluoro(4-methoxybenzoyl)borate: This reagent exemplifies the robustness of the KAT class. It is a crystalline, zwitterionic solid that is indefinitely stable to air and moisture at room temperature. It can be weighed on an open bench and stored without special precautions. This makes KATs superior for building libraries of "ready-to-ligate" fragments.

Reaction Kinetics & pH
  • NCL: Typically performed at pH 7.0–7.5 . Reaction rates are slow without catalysts but can be accelerated significantly by adding aryl thiols (e.g., MPAA).

  • KAT Ligation: The reaction of potassium trifluoro(4-methoxybenzoyl)borate with hydroxylamines is fastest at acidic pH (pH 3–4) , with rate constants (

    
    ) reaching ~20 
    
    
    
    . This is advantageous for handling hydrophobic peptides that are soluble only in acidic/organic mixtures but limits utility for pH-sensitive proteins. Note: Newer quinoline-KATs have been developed for neutral pH ligation.[1][2]
Ligation Site & Residue Scope
  • NCL: Strictly requires an N-terminal Cysteine . While desulfurization techniques can convert Cys to Ala (expanding the scope), the requirement for a specific residue at the junction is a constraint.

  • KAT: Requires an N-terminal Hydroxylamine .

    • Using 5-oxaproline as the partner yields a Homoserine residue at the ligation site (a non-native mutation).

    • Using cyclic hydroxylamines can yield native residues, but the chemistry is more complex than standard NCL.

Experimental Protocols

Protocol A: KAT Ligation (Using Potassium Trifluoro(4-methoxybenzoyl)borate)

This protocol demonstrates the ligation of a KAT fragment to a hydroxylamine-peptide.

Reagents:

  • Potassium trifluoro(4-methoxybenzoyl)borate (1.0 equiv)

  • Peptide-Hydroxylamine (1.0 equiv)

  • Solvent: 1:1 H2O/CH3CN containing 0.1 M oxalic acid (pH ~1-2) or acetate buffer (pH 3-4).

Step-by-Step:

  • Dissolution: Dissolve the Peptide-Hydroxylamine (e.g., 5-oxaproline terminus) in the buffer solvent to a concentration of 1–5 mM.

  • Addition: Add solid Potassium trifluoro(4-methoxybenzoyl)borate directly to the solution. No inert atmosphere is required.

  • Incubation: Stir or agitate at room temperature (25°C).

  • Monitoring: Monitor by LC-MS. The reaction typically reaches completion within 1–4 hours depending on concentration.

    • Observation: The disappearance of the KAT peak and the appearance of the amide product (mass = Peptide + Acyl - BF3K).

  • Purification: Purify directly via preparative HPLC. The BF3 by-products are water-soluble and easily removed.

Protocol B: Native Chemical Ligation (Standard Thioester)

Standard protocol for comparison.

Reagents:

  • Peptide-Thioester (C-term, 1.0 equiv)

  • Cys-Peptide (N-term, 1.0 equiv)

  • Buffer: 6 M Guanidine HCl, 0.2 M Sodium Phosphate, pH 7.0.

  • Catalyst: 4-Mercaptophenylacetic acid (MPAA, 50 equiv).

  • Reductant: TCEP (20-50 mM) to keep Cys reduced.

Step-by-Step:

  • Degassing: Degas the buffer thoroughly (N2 sparge) to prevent oxidation of the thiol/catalyst.

  • Dissolution: Dissolve both peptide fragments in the buffer (conc. 2–10 mM).

  • Catalyst Addition: Add MPAA and TCEP. Readjust pH to 7.0 if necessary (critical step).

  • Incubation: Stir under N2 atmosphere. Reaction time: 4–24 hours.

  • Desulfurization (Optional): If a native Ala is desired, a subsequent radical desulfurization step is required.

Data Comparison Table

ParameterPotassium Trifluoro(4-methoxybenzoyl)boratePeptide Thioester (Alkyl/Aryl)
Molecular Weight ~242.04 g/mol (Fragment dependent)Fragment dependent
Physical State Crystalline Solid (White)Oil or Amorphous Solid
Shelf Life > 1 Year (Ambient)Weeks/Months (-20°C, dry)
Solubility Soluble in MeOH, DMSO, H2O/CH3CNSoluble in GdnHCl, DMF
Atom Economy Releases BF3, K+, H2OReleases Thiol (R-SH)
Chemoselectivity Orthogonal to Cys, Lys, Asp, GluOrthogonal to Lys, Asp, Glu (Requires free Cys)
Primary Use Case Ligation without Cysteine; Block polymer synthesisNative protein synthesis (Cys-rich)

References

  • Dumas, A. M., Molander, G. A., & Bode, J. W. (2012).[3] Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition. Link

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science. Link

  • Noda, H., Erős, G., & Bode, J. W. (2014).[3] Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide-Formation. Journal of the American Chemical Society.[4] Link

  • Pusterla, I., & Bode, J. W. (2012). The Mechanism of the α-Ketoacid–Hydroxylamine Amide-Forming Ligation. Angewandte Chemie. Link

  • Liu, S. M., Wu, D., & Bode, J. W. (2018).[3][5] One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters. Link

Sources

Publish Comparison Guide: IR Identification of Potassium Trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the identification of Potassium trifluoro(4-methoxybenzoyl)borate (an acyltrifluoroborate or KAT reagent) via Infrared (IR) Spectroscopy. It focuses on distinguishing the product from its precursors and degradation byproducts.

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate (CAS: 1622923-47-0) is a bench-stable acylboron reagent used for rapid amide bond formation (KAT ligation) and heterocycle synthesis. Unlike unstable acyl boronic acids, this tetracoordinate salt is robust; however, its purity is critical for reaction stoichiometry.

IR Spectroscopy is the most efficient method for rapid Quality Control (QC). This guide details the spectral fingerprint required to validate the integrity of the C=O (carbonyl) and B–F (trifluoroborate) motifs, distinguishing the intact reagent from hydrolyzed intermediates (boronic acids) or starting materials (aldehydes/halides).

Technical Deep Dive: The Molecular Fingerprint

The molecule consists of a para-methoxybenzoyl group attached to a trifluoroborate anion. The anionic boron center exerts a strong inductive effect, significantly altering the vibrational frequency of the adjacent carbonyl group compared to standard ketones.

Key Vibrational Modes
Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
C=O[1][2][3] (Ketone) Stretching1620 – 1655 Primary ID. Red-shifted by ~40–60 cm⁻¹ vs. typical aryl ketones due to the anionic boron effect.
B–F Stretching1000 – 1100 (Broad) Secondary ID. Confirms the integrity of the trifluoroborate salt.
C–O–C (Methoxy) Stretching1250 (Asym) / 1030 (Sym) Confirms the para-methoxy substituent.
Ar–H Stretching3000 – 3100 Weak aromatic C–H signals.[4]
Ar–C=C Stretching1580 – 1600 Aromatic ring breathing modes.

Mechanism of C=O Shift: The negative charge on the boron atom increases the electron density available to the carbonyl


-system (hyperconjugation), weakening the C=O bond order. This causes the stretching frequency to drop from the typical ~1680 cm⁻¹ (aldehyde/ketone) to the 1620–1655 cm⁻¹  range.

Comparative Analysis: Product vs. Alternatives

To validate synthesis or purity, compare the KAT spectrum against its immediate precursor (4-Methoxybenzaldehyde) and its primary degradation product (4-Methoxybenzoic acid).

Comparison Table: Distinguishing Peaks
FeatureTarget: KAT Reagent Alt 1: Precursor (Aldehyde) Alt 2: Degradation (Carboxylic Acid)
C=O[1] Stretch 1620–1655 cm⁻¹ (Medium/Sharp)~1685–1700 cm⁻¹ (Strong)~1680–1710 cm⁻¹ (Broad)
B–F Region Strong, Broad (1000–1100) Absent Absent (or weak B-OH if boronic acid)
O–H Region Absent (if dry)Absent Broad Trough (2500–3300)
C–H (Aldehyde) Absent Doublet (2720 & 2820) Absent
Comparison Logic
  • Vs. Aldehyde: If the spectrum shows a "Fermi doublet" at 2720/2820 cm⁻¹ and a higher C=O frequency (~1690), the conversion to the acyl borate is incomplete.

  • Vs. Acid (Hydrolysis): Acyl trifluoroborates can oxidize to carboxylic acids in air if not stored properly. The appearance of a broad O–H trough and the loss of the B–F fingerprint indicates degradation.

Experimental Protocol: IR Characterization

Scope: Routine QC of solid KAT reagents.

Materials
  • Sample: Potassium trifluoro(4-methoxybenzoyl)borate (White to off-white solid).

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion exchange (K+ for Na+ or moisture absorption).

  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Place ~5 mg of the solid KAT reagent onto the crystal. Apply pressure using the anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 16–32).

  • Processing: Apply baseline correction if necessary. Identify the C=O peak.[1][2][3]

  • Validation Criteria:

    • Pass: Distinct C=O peak < 1660 cm⁻¹; Strong B–F envelope > 1000 cm⁻¹.[1][4]

    • Fail: C=O peak > 1680 cm⁻¹ (Aldehyde contamination) or Broad OH > 3000 cm⁻¹ (Hydrolysis).

Decision Workflow (Diagram)

KAT_Identification Start Start: Unknown White Solid Step1 Check C=O Region (1600-1750 cm⁻¹) Start->Step1 Branch1 Peak at 1680-1700 cm⁻¹? Step1->Branch1 Aldehyde ID: 4-Methoxybenzaldehyde (Starting Material) Branch1->Aldehyde Yes Branch2 Peak at 1620-1655 cm⁻¹? Branch1->Branch2 No Step2 Check Fingerprint (1000-1100 cm⁻¹) Branch2->Step2 Yes Degradation ID: Hydrolysis/Oxidation Product (Check for OH stretch) Branch2->Degradation No (or shifted) Branch3 Strong Broad Band (B-F)? Step2->Branch3 Target CONFIRMED: Potassium trifluoro(4-methoxybenzoyl)borate Branch3->Target Yes Branch3->Degradation No

Caption: Logic flow for distinguishing the KAT reagent from common impurities using IR spectral features.

References

  • Bode, J. W., et al. (2012).[5][6] "Synthesis of Acyltrifluoroborates." Organic Letters, 14(9), 2138–2141. [Link]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Dumas, A. M., & Bode, J. W. (2012). "Synthesis of Acyltrifluoroborates from Benzotriazole-Based N,O-Acetals." Organic Letters, 14(9), 2138. [Link]

  • Noda, H., & Bode, J. W. (2016).[5] "Synthesis and Reactivities of Monofluoro Acylboronates." Organic & Biomolecular Chemistry, 14, 16-20.[5] [Link]

Sources

Mass spectrometry analysis of 4-methoxybenzoyl trifluoroborate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-Methoxybenzoyl Trifluoroborate Derivatives Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary

This guide provides a technical analysis of Potassium (4-methoxybenzoyl)trifluoroborates (and their aryl analogs) compared to their boronic acid precursors. While boronic acids (


) have historically been the standard for Suzuki-Miyaura cross-couplings, their mass spectrometry (MS) analysis is plagued by poor ionization efficiency, trimerization (boroxine formation), and dehydration.

In contrast, trifluoroborate derivatives (


)  offer a distinct analytical advantage: they exist as pre-formed anions, allowing for ultra-sensitive detection in Negative Electrospray Ionization (ESI-)  mode without the need for derivatization. However, this sensitivity comes with a trade-off: the "Acid-Base Paradox" of stability, where the 4-methoxy electron-donating group (EDG) accelerates hydrolysis in acidic LC-MS mobile phases.

Part 1: The Chemical Context

Stability vs. Reactivity Trade-offs

The 4-methoxybenzoyl moiety presents a specific challenge. The methoxy group is a strong Electron Donating Group (EDG). In trifluoroborates, EDGs stabilize the B-F bond against spontaneous dissociation but accelerate acid-catalyzed hydrolysis compared to electron-poor derivatives.

FeatureTrifluoroborate (

)
Boronic Acid (

)
State Crystalline Salt (Monomeric)Waxy Solid (Often trimeric anhydrides)
Air Stability High (Shelf-stable indefinitely)Moderate (Prone to oxidation/dehydration)
MS Ionization Excellent (ESI-) Poor (Requires adducts/ESI+)
Solution Stability pH-dependent (Hydrolyzes at pH < 7)Equilibrium with boroxines

Part 2: Ionization Modalities (The Comparison)

This section objectively compares the signal response of the 4-methoxybenzoyl trifluoroborate against its boronic acid equivalent.

Negative Mode ESI (ESI-): The Gold Standard

For trifluoroborates, ESI- is the only logical choice. The salt dissociates in solution to yield the


 anion directly.
  • Mechanism: Direct emission of the pre-charged anion.

  • Sensitivity: LOD is typically 10–50x lower than boronic acids.

  • Observation: The molecular ion

    
     is the base peak.
    
Positive Mode ESI (ESI+): The Trap

Trying to analyze trifluoroborates in ESI+ is a common error.

  • Mechanism: Requires stripping the

    
     group or forming potassium clusters 
    
    
    
    .
  • Result: Complex spectra dominated by hydrolysis products (

    
    ) or solvent adducts, leading to quantification errors.
    
Boronic Acid Analysis (The Alternative)

Boronic acids are "MS-silent" relative to trifluoroborates.

  • Challenge: They do not protonate/deprotonate easily.

  • Workaround: Analysis often relies on forming formate adducts

    
     in negative mode or dehydrating to boroxines, splitting the signal across multiple species.
    

Part 3: Fragmentation Mechanics

Understanding the fragmentation of the 4-methoxybenzoyl derivative is critical for confirming structural integrity versus hydrolysis.

Primary Fragmentation Pathway (ESI-)
  • Precursor: Intact Anion

    
    .
    
  • Step 1 (Neutral Loss): Loss of

    
     or 
    
    
    
    is common, but the diagnostic loss is
    
    
    (68 Da)
    .
  • Step 2 (Acyl Cleavage): The benzoyl linkage is susceptible to

    
    -cleavage, releasing CO (28 Da), specifically driven by the resonance stabilization of the 4-methoxy phenyl cation (though in negative mode, the charge retention depends on the leaving group stability).
    

Fragmentation Precursor [M - K]⁻ (Intact Anion) TS1 Transition State [R-BF₂---F]⁻ Precursor->TS1 CID Energy Frag2 [R]⁻ / [R-O]⁻ (Organic Fragment) Precursor->Frag2 - BF₃ (68 Da) Hydrolysis Hydrolysis Artifact [R-B(OH)₃]⁻ Precursor->Hydrolysis If Acidic Mobile Phase Frag1 [R-BF₂]⁻ (Difluoro species) TS1->Frag1 - F⁻ (19 Da)

Figure 1: Collision-Induced Dissociation (CID) pathway for aryl/acyl trifluoroborates in ESI(-).

Part 4: Experimental Protocols

To ensure Trustworthiness and Self-Validation , the following protocol avoids the common pitfall of acid-induced hydrolysis during analysis.

Protocol: LC-MS Analysis of 4-Methoxybenzoyl Trifluoroborates

Objective: Quantify the intact trifluoroborate anion without degrading it to the boronic acid.

Reagents:

  • Solvent A: Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Forbidden: Do NOT use Formic Acid or TFA. The 4-methoxy group enhances acid-lability; acidic pH will convert your sample to boronic acid on the column.

Workflow:

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL Acetonitrile (Not Methanol, which can promote solvolysis). Dilute to 10 µg/mL with Solvent A.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Gradient: 5% B to 95% B over 5 mins.

    • Flow: 0.4 mL/min.

  • MS Parameters (Source: ESI-):

    • Capillary Voltage: -2500 V (Lower voltage prevents discharge).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of

      
      ).
      
    • Source Temp: 350°C.

Validation Step (Self-Check):

  • Monitor the mass channel for the Boronic Acid equivalent (

    
    ).
    
  • If this peak appears at

    
     (void volume) or co-elutes, your mobile phase is too acidic or the sample has degraded.
    

Workflow Sample Sample: 4-MeO-Ph-BF3K Prep Dissolve in MeCN (Avoid MeOH/Protic Solvents) Sample->Prep LC LC Separation (C18 Column) Prep->LC Buffer Mobile Phase: 10mM NH4OAc (pH 7) NO ACIDS Buffer->LC Critical Control ESI ESI Source (-) Soft Ionization LC->ESI Detector Detection of [M-K]⁻ ESI->Detector

Figure 2: Optimized Analytical Workflow preventing in-situ hydrolysis.

Part 5: Comparative Data Summary

The following table synthesizes expected performance metrics based on Molander’s foundational work and standard MS characteristics of organoborons.

Metric4-Methoxybenzoyl Trifluoroborate 4-Methoxyphenyl Boronic Acid Implication
Primary Ion


or

Trifluoroborate signal is single-species; Boronic acid splits signal.
LOD (Signal/Noise) < 1 ng/mL (High S/N)~50 ng/mL (Low S/N)Trifluoroborates are superior for trace impurity analysis.
In-Source Stability Moderate (Loses

at high cone voltage)
Low (Dehydrates to boroxine)Control Cone Voltage strictly for Trifluoroborates.
Matrix Effect Low (Anionic nature resists suppression)High (Neutral species suppressed easily)Trifluoroborates are more robust in biological matrices.

References

  • Petrillo, D. E., et al. (2007).[2] Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox. Journal of the American Chemical Society.[4] Link[4]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Yunker, L. P. E., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal.[5][6] Link

Sources

X-Ray Crystallography & Structural Analysis: Potassium Trifluoro(4-methoxybenzoyl)borate

[1][2]

Executive Summary & Structural Significance

Potassium trifluoro(4-methoxybenzoyl)borate (CAS: 1622923-47-0) belongs to the class of Potassium Acyltrifluoroborates (KATs) . These organoboron species have emerged as transformative reagents for chemoselective amide ligations and heterocycle synthesis.[1] Unlike traditional boronic acids or MIDA boronates, KATs feature a discrete B–C(=O)–R linkage stabilized by a trifluoroborate anion.

This guide analyzes the crystallographic character of the 4-methoxybenzoyl derivative and its structural analogs. Understanding the solid-state metrics of this compound is critical for rationalizing its stability in aqueous media and its reactivity profile in rapid amide-forming ligations (KAT Ligation).

Key Structural Insights
  • Hybridization: The boron atom adopts a tetrahedral

    
     geometry, effectively shielding the acyl-boron bond from premature hydrolysis.[1]
    
  • Bond Character: X-ray data from the KAT class reveals an elongated C–B bond (~1.65 Å) compared to aryl trifluoroborates, yet the C=O bond retains significant double-bond character, facilitating nucleophilic attack by hydroxylamines.

  • Lattice Stability: The potassium cation (

    
    ) plays a crucial structural role, often coordinating with fluorine atoms in a distorted cubic or antiprismatic geometry, forming stable ionic lattices that resist oxidative deborylation.
    

Structural Comparison: KATs vs. MIDA Boronates vs. Boronic Acids[3][4][5]

The following comparison synthesizes crystallographic data from the Bode and Molander groups to benchmark the performance of Potassium Trifluoro(4-methoxybenzoyl)borate against common alternatives.

Comparative Crystallographic Metrics[3]
FeaturePotassium Acyltrifluoroborates (KATs) Acyl MIDA Boronates Aryl Boronic Acids
Boron Hybridization

(Tetrahedral)

(Tetrahedral, Bicyclic)

(Trigonal Planar)
Crystal System Typically Monoclinic or OrthorhombicMonoclinic (

)
Triclinic / Monoclinic
C–B Bond Length ~1.64 – 1.66 Å (Elongated)~1.61 – 1.63 Å~1.55 – 1.58 Å
C=O[2][3] Bond Length ~1.21 – 1.23 Å (Ketone-like)~1.22 ÅN/A (No Carbonyl)
Lattice Interactions Strong Electrostatic (

)
Dipole-Dipole / Van der WaalsHydrogen Bonding (O-H

O)
Aqueous Stability High (Stable at pH 1–13)Moderate (Hydrolyzes slowly)Low (Reversible trimerization)
Reactivity Mode Nucleophilic attack at C=O (Ligation)Slow release of boronic acidSuzuki-Miyaura Coupling

Analyst Note: The 4-methoxy substituent in the title compound acts as an Electron Donating Group (EDG).[1] Crystallographic trends in KATs suggest this donation slightly increases the electron density at the carbonyl carbon, potentially modulating the rate of hydroxylamine addition compared to electron-deficient analogs (e.g., 4-fluorobenzoyl KATs).

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of Potassium Trifluoro(4-methoxybenzoyl)borate for X-ray diffraction, a controlled environment minimizing rapid precipitation is required. The synthesis typically follows the copper-catalyzed borylation of mixed anhydrides or thioimidates.[1]

A. Synthesis Workflow (Copper-Catalyzed Borylation)
  • Activation: Convert 4-methoxybenzoic acid to its mixed anhydride using isobutyl chloroformate.

  • Borylation: Treat with

    
     (1.0 equiv) and a copper catalyst (e.g., IMesCuCl, 15 mol%) in the presence of NaOMe.[4]
    
  • Salt Formation: Quench the intermediate with aqueous

    
     (3.0 equiv) to precipitate the crude KAT salt.[1]
    
B. Crystallization Protocol (Vapor Diffusion)

This method is self-validating; the appearance of defined prisms or plates confirms high purity, whereas amorphous powder indicates residual salts.

  • Dissolution: Dissolve 50 mg of crude Potassium Trifluoro(4-methoxybenzoyl)borate in a minimum amount of Acetone/Water (9:1 v/v) . Ensure the solution is clear; filter through a 0.2

    
     PTFE syringe filter if necessary.[1]
    
  • Vessel Setup: Place the solution in a small inner vial (2 mL).

  • Antisolvent: Place the inner vial inside a larger outer jar containing Diethyl Ether or Pentane (antisolvent).[1]

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days. The ether vapors will slowly diffuse into the acetone solution, lowering the solubility of the KAT and promoting crystal growth.[1]

  • Harvesting: Isolate crystals by filtration and wash with cold ether. Mount immediately on a goniometer loop using Paratone oil for low-temperature (100 K) data collection.

Visualizing the Structural Logic

The following diagram illustrates the structural differentiation between the salt form (typical for benzoyl KATs) and the zwitterionic form observed in certain heterocyclic analogs, highlighting the stability mechanism.

KAT_Structurecluster_0Crystallographic Stability FactorsSynthesisPrecursor(4-Methoxybenzoic Acid)ActivationMixed AnhydrideFormationSynthesis->ActivationBorylationCu-CatalyzedBorylationActivation->BorylationKAT_SaltKAT Salt(K+ [R-CO-BF3]-)Borylation->KAT_SaltKHF2 QuenchTetrahedralTetrahedral Boron(sp3)KAT_Salt->TetrahedralStructural BasisIonic_LatticeIonic Lattice(K+ ... F- Interactions)KAT_Salt->Ionic_LatticeSolid StateReactivityLigation Ready(C=O Electrophile)Tetrahedral->ReactivityPrevents DeborylationIonic_Lattice->ReactivityShelf Stability

Caption: Workflow from synthesis to structural stabilization. The tetrahedral boron geometry and ionic lattice interactions are the primary contributors to the bench-top stability of KAT reagents.[1]

References

  • Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2021).[5] Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent.[1][5] Angewandte Chemie International Edition, 60(8), 3918–3922. [Link]

  • Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide Formation.[1] Journal of the American Chemical Society, 136(15), 5611–5614. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][6] Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Liu, S. M., Wu, D., & Bode, J. W. (2018).[7] One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381.[7] [Link]

  • White, C. J., & Yudin, A. K. (2011). MIDA Boronates: From Discrete Building Blocks to Modular Assembly of Polyenes.[1] Nature Chemistry, 3, 509–524. [Link]

Safety Operating Guide

Personal protective equipment for handling Potassium trifluoro(4-methoxybenzoyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Potassium trifluoro(4-methoxybenzoyl)borate

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. Potassium organotrifluoroborates are remarkable reagents, offering enhanced stability compared to their boronic acid counterparts and enabling powerful transformations like the Suzuki-Miyaura cross-coupling reaction.[1] However, this stability does not equate to being benign. Handling Potassium trifluoro(4-methoxybenzoyl)borate requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.

This guide moves beyond a simple checklist. It provides a procedural and intellectual framework for safe handling, grounded in the core principles of laboratory safety. We will explore not just what personal protective equipment (PPE) to wear, but why it's necessary, ensuring that these practices become an intuitive part of your workflow.

Hazard Identification and Risk Assessment: Know Your Reagent

Before we can select the appropriate PPE, we must first understand the risks. While a specific Safety Data Sheet (SDS) for Potassium trifluoro(4-methoxybenzoyl)borate may not be readily available, we can infer its hazard profile from closely related analogs.

Primary Hazards of Analogous Potassium Aryltrifluoroborates:

  • Skin Irritation: Causes skin irritation (H315).[2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3][6]

  • Harmful if Swallowed: Some analogs are classified as harmful if swallowed (H302).[3]

  • Moisture and Air Sensitivity: Certain aryltrifluoroborates are noted to be moisture or air-sensitive, necessitating storage under an inert atmosphere.[4][6]

Given this information, we must treat Potassium trifluoro(4-methoxybenzoyl)borate as a hazardous substance that is, at minimum, a skin, eye, and respiratory irritant, and is potentially sensitive to atmospheric conditions. This risk assessment is the foundation upon which our entire safety protocol is built.

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies prioritize eliminating hazards at their source. PPE, while essential, is the last line of defense. Before you even select your gloves, you must ensure the preceding controls are in place.

cluster_0 Hierarchy of Controls cluster_1 Application to Handling Potassium trifluoro(4-methoxybenzoyl)borate Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Admin Administrative Controls Eng_App Chemical Fume Hood Glove Box Engineering->Eng_App e.g. PPE Personal Protective Equipment (PPE) (Least Effective) Admin_App Standard Operating Procedures (SOPs) Proper Training Admin->Admin_App e.g. PPE_App Goggles, Gloves, Lab Coat PPE->PPE_App e.g.

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

  • Engineering Controls: This is your primary barrier. All handling of solid Potassium trifluoro(4-methoxybenzoyl)borate must be performed inside a certified chemical fume hood to control the inhalation of dust particles.[5] For reactions that are sensitive to air or moisture, a glove box or Schlenk line provides a necessary inert atmosphere.[7]

  • Administrative Controls: These are the procedures and training that ensure safe work practices. Your institution's Chemical Hygiene Plan and specific Standard Operating Procedures (SOPs) for handling air-sensitive or irritant solids fall into this category.

  • Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from exposure should other controls fail.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate PPE provides a critical barrier against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving Potassium trifluoro(4-methoxybenzoyl)borate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing & Transfer (Solid) Chemical GogglesNitrile Gloves (Double-gloving recommended)Lab CoatNot required if in a fume hood
Reaction Setup (in solution) Chemical GogglesNitrile GlovesLab CoatNot typically required
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatN95 Respirator (if dust is airborne)
Detailed PPE Specifications
  • Eye and Face Protection: Chemicals can cause severe eye injuries.[8]

    • Safety Glasses with Side Shields: Provide minimum protection from unexpected splashes and should be worn at all times in the laboratory.

    • Chemical Goggles: These are mandatory when handling the solid powder or during any transfer process. They provide a full seal around the eyes, protecting against airborne dust and splashes from all directions.[8][9]

    • Face Shield: Should be worn over chemical goggles during large-scale operations or when cleaning up spills, providing an additional layer of protection for the entire face.

  • Hand Protection: No single glove material protects against all chemicals.[10]

    • Nitrile Gloves: This is the recommended material for incidental contact with this class of compounds.[11] They offer good resistance to a range of chemicals and are a preferable alternative to latex.[12]

    • Check Breakthrough Time: Always consult the glove manufacturer's compatibility chart for breakthrough times with the specific solvents you are using.[6]

    • Double-Gloving: When weighing and transferring the solid, wearing two pairs of nitrile gloves is a prudent practice. This allows you to remove a contaminated outer glove without exposing your skin.

    • Proper Removal: Always remove gloves with care to avoid skin contamination.[6] Never wash or reuse disposable gloves.[12]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement to protect your skin and personal clothing.[10]

    • Chemical-Resistant Apron: When handling larger quantities or during spill cleanup, an apron provides an additional layer of chemical resistance.[10]

  • Respiratory Protection:

    • The primary method for respiratory protection is the use of a fume hood. Under normal circumstances, with proper engineering controls, a respirator is not needed.[6] However, in the event of a significant spill outside of a containment system where dust may become airborne, an N95-rated respirator should be used by trained personnel during cleanup.[8]

Step-by-Step Protocol: Weighing and Transferring the Solid

This workflow is designed to minimize dust generation and potential exposure. This entire procedure must be conducted within a chemical fume hood.

Prep 1. Preparation - Don PPE (Goggles, Double Gloves, Lab Coat) - Decontaminate spatula and weigh boat - Place balance in fume hood Weigh 2. Weighing - Gently tap reagent bottle to loosen powder - Open bottle in the hood - Use clean spatula to transfer solid to weigh boat - Avoid creating dust clouds Prep->Weigh Proceed Transfer 3. Transfer - Carefully add solid to the reaction vessel - Use a powder funnel if necessary - Tap weigh boat to ensure complete transfer Weigh->Transfer Proceed Seal 4. Sealing & Cleanup - Immediately and securely cap the reagent bottle - Rinse weigh boat and spatula with a suitable solvent in the hood - Dispose of outer gloves in solid waste Transfer->Seal Proceed Final 5. Final Steps - Wipe down balance and hood sash - Remove inner gloves and wash hands thoroughly Seal->Final Complete

Caption: Workflow for the safe transfer of solid Potassium trifluoro(4-methoxybenzoyl)borate.

  • Preparation: Before retrieving the reagent, don all required PPE (chemical goggles, double nitrile gloves, lab coat). Place a tared weigh boat on an analytical balance inside the chemical fume hood.

  • Transfer: Open the reagent container inside the hood. Use a clean spatula to carefully transfer the desired amount of the white solid to the weigh boat. Do not "scoop" aggressively; use gentle motions to minimize dust.

  • Secure: Immediately and tightly close the main reagent container.

  • Addition: Carefully add the weighed solid to the reaction flask, using a powder funnel if the vessel opening is narrow.

  • Initial Decontamination: Rinse the weigh boat and spatula with a small amount of the reaction solvent directly into a waste beaker within the fume hood.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the appropriate solid waste container. Before leaving the lab, remove the inner gloves and wash your hands thoroughly with soap and water.[5]

Emergency Response: Be Prepared

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5][6]

  • Inhalation: If dust is inhaled, move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or container label if possible.[3][13]

  • Minor Spill (in fume hood): Wearing appropriate PPE, decontaminate the area with a suitable solvent. Absorb the material with vermiculite or other non-combustible absorbent material and place it in a sealed container for disposal.

  • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety department.

Waste Disposal

All waste containing Potassium trifluoro(4-methoxybenzoyl)borate, including contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste. Place these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for disposal.[4][6] Empty reagent bottles should be triple-rinsed with a suitable solvent (capturing the rinsate as hazardous waste) before disposal or recycling.

By integrating these principles and procedures into your daily work, you can confidently and safely harness the synthetic power of Potassium trifluoro(4-methoxybenzoyl)borate, ensuring that your focus remains on scientific discovery.

References

  • Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. (2025). Retrieved from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. (n.d.). Retrieved from: [Link]

  • Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. (n.d.). Retrieved from: [Link]

  • SAFETY DATA SHEET - Potassium tetrafluoroborate. Fisher Scientific. (2024). Retrieved from: [Link]

  • Personal protective equipment against bloodborne viruses. HSE. (2026). Retrieved from: [Link]

  • Darses, S., & Genêt, J. P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. ACS Publications. Retrieved from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014). Retrieved from: [Link]

  • Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 43(3), 59-69.
  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara. (2015). Retrieved from: [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety, University of Nevada, Reno. (2024). Retrieved from: [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. (2023). Retrieved from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025). Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.